molecular formula C7H8N2O2 B7904765 1-cyclopropyl-1H-imidazole-4-carboxylic acid

1-cyclopropyl-1H-imidazole-4-carboxylic acid

Número de catálogo: B7904765
Peso molecular: 152.15 g/mol
Clave InChI: QAIVKRZQVRDEPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-cyclopropyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-cyclopropylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIVKRZQVRDEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-cyclopropyl-1H-imidazole-4-carboxylic acid (CAS 1368466-66-3)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-cyclopropyl-1H-imidazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, spectral characterization, and key physicochemical parameters, offering insights for its application in research and development.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[2] The introduction of a cyclopropyl group at the N-1 position of the imidazole ring can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability, making 1-cyclopropyl-1H-imidazole-4-carboxylic acid an attractive starting material for the design of novel therapeutic agents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known and predicted properties of 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

PropertyValueSource
CAS Number 1368466-66-3[4][5]
Molecular Formula C₇H₈N₂O₂[5][6]
Molecular Weight 152.15 g/mol [4]
Physical Form Solid[5]
Purity Typically ≥98%[4][5]
Predicted logP -0.42[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
InChI 1S/C7H8N2O2/c10-7(11)6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11)[4][5]
SMILES O=C(O)C1=CN(C2CC2)C=N1[4]

Synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid

The synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid typically proceeds through a two-step sequence involving the formation of an ester precursor, followed by its hydrolysis to the desired carboxylic acid. This approach is a common and effective strategy for the preparation of imidazole-4-carboxylic acids.[7][8]

Conceptual Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process:

Synthesis_Workflow A Starting Materials (e.g., Ethyl 2-amino-2-formylacetate) B Step 1: Imidazole Ring Formation (Cyclization with Cyclopropylamine) A->B Reaction C Intermediate: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate B->C Yields D Step 2: Hydrolysis C->D Base or Acid E Final Product: 1-cyclopropyl-1H-imidazole-4-carboxylic acid D->E Purification

Sources

1-Cyclopropyl-1H-imidazole-4-carboxylic Acid (C7H8N2O2): Molecular Architecture, Synthesis, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3) has emerged as a highly privileged scaffold. As a Senior Application Scientist, I have designed this technical whitepaper to dissect the physicochemical properties, synthetic utility, and pharmacological applications of this compound. Rather than merely listing its properties, this guide explores the causality behind its structural advantages—specifically, how its unique cyclopropyl-imidazole architecture enables the development of central nervous system (CNS)-penetrant kinase inhibitors and highly selective deubiquitinase modulators.

Molecular Structure and Physicochemical Profiling

At its core, 1-cyclopropyl-1H-imidazole-4-carboxylic acid consists of an electron-rich imidazole ring substituted with a cyclopropyl group at the N1 position and a carboxylic acid at the C4 position[1].

The Causality of the Cyclopropyl Motif: In rational drug design, replacing a standard aliphatic chain (like an isopropyl or ethyl group) with a cyclopropyl ring is a deliberate maneuver. The cyclopropyl group restricts the conformational flexibility of the molecule, thereby reducing the entropic penalty incurred upon binding to a target protein's active site. Furthermore, this substitution optimizes the topological polar surface area (tPSA) and increases lipophilicity without adding excessive molecular weight—a critical factor for achieving blood-brain barrier (BBB) penetration in CNS-active therapeutics[2].

Table 1: Physicochemical and Structural Data

Parameter Specification
IUPAC Name 1-cyclopropyl-1H-imidazole-4-carboxylic acid
CAS Number 1368466-66-3
Molecular Formula C7H8N2O2 (Equivalent to C7H8O2N2)
Molecular Weight 152.15 g/mol
Canonical SMILES O=C(O)C1=CN(C2CC2)C=N1
InChIKey QAIVKRZQVRDEPE-UHFFFAOYSA-N
Purity Standard ≥95% to 98% (Analytical Grade)

| Storage Conditions | 2-8°C, sealed, dry and well-ventilated |

Data supported by commercial and chemical database standards[1],.

Pharmacological Applications in Targeted Therapeutics

The structural geometry of the 1-cyclopropyl-1H-imidazole-4-carboxamide core makes it an ideal hydrogen-bond donor/acceptor system for complex enzymatic pockets.

Targeting EGFR Exon20 Insertion Mutations

In non-small cell lung cancer (NSCLC), targeting Epidermal Growth Factor Receptor (EGFR) Exon20 insertion mutations is notoriously difficult due to the structural similarity between the mutant and wild-type (WT) kinase domains[3]. Recent structure-based drug design (SBDD) campaigns have utilized 1-cyclopropyl-1H-imidazole-4-carboxylic acid to synthesize novel bicyclic cores. The low molecular weight of this building block facilitates the creation of inhibitors that maintain high WT margin selectivity while achieving the necessary physicochemical profile for robust blood-brain barrier penetration[4],[2].

Inhibition of Ubiquitin-Specific Protease 7 (USP7)

USP7 is a deubiquitinase that stabilizes the E3 ligase MDM2, which subsequently degrades the p53 tumor suppressor[5]. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid serves as a primary synthetic precursor for pyrrolo- and pyrazolopyrimidine-based USP7 inhibitors[6],[7]. When synthesized into an inhibitor, the imidazole-4-carboxamide core forms critical hydrogen bonds within the catalytic cleft of USP7, while the cyclopropyl group perfectly occupies an adjacent hydrophobic pocket, preventing the enzyme from deubiquitinating MDM2[5].

USP7Pathway Inhibitor Imidazole-4-carboxamide Derivative USP7 USP7 Enzyme (Active) Inhibitor->USP7 Binds Catalytic Cleft MDM2 MDM2 (E3 Ligase) Destabilized USP7->MDM2 Prevents Deubiquitination p53 p53 Tumor Suppressor Stabilized MDM2->p53 Reduced Degradation Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Transcriptional Activation

Mechanism of action for USP7 inhibitors utilizing the 1-cyclopropyl-1H-imidazole core.

Synthetic Methodology and Amide Coupling Workflows

The carboxylic acid moiety at the C4 position is primed for amide coupling reactions, which are foundational in constructing complex inhibitor libraries. To achieve high yields and prevent degradation of the functional groups, a self-validating HATU-mediated coupling protocol is standard practice[4].

Causality in Reagent Selection:

  • HATU over EDC/HOBt: HATU is selected because its 7-azabenzotriazole leaving group significantly accelerates the acylation of sterically hindered or electron-deficient amines (e.g., 3-iodoaniline). This minimizes epimerization and maximizes yield[4].

  • DIPEA (N,N-Diisopropylethylamine): Acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without participating in unwanted side reactions.

  • DMF (Dimethylformamide): A polar aprotic solvent that fully solubilizes the highly polar imidazole acid and the coupling reagents, ensuring a homogeneous reaction kinetic profile.

SynthWorkflow Acid 1-Cyclopropyl-1H-imidazole- 4-carboxylic acid (C7H8N2O2) Reagents HATU, DIPEA in DMF (20°C, 6h) Acid->Reagents Activation Amine Amine Substrate (e.g., 3-iodoaniline) Amine->Reagents Nucleophile Intermediate Active Ester Intermediate (OAt-ester) Reagents->Intermediate Coupling Product Amide Target Compound (EGFR/USP7 Inhibitor) Intermediate->Product Purification

Amide coupling workflow for 1-cyclopropyl-1H-imidazole-4-carboxylic acid in drug synthesis.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Protocol: HATU-Mediated Amide Coupling of 1-Cyclopropyl-1H-imidazole-4-carboxylic acid

  • Preparation: In an oven-dried, round-bottom flask under a continuous N₂ atmosphere, dissolve 1.0 equivalent of 1-cyclopropyl-1H-imidazole-4-carboxylic acid in anhydrous DMF to achieve a 0.2 M concentration[4].

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir the mixture at 20°C for 15 to 20 minutes.

    • Validation Checkpoint: An observable color change (typically to a pale yellow) acts as a visual indicator of the formation of the active OAt-ester intermediate.

  • Coupling: Add 1.1 equivalents of the target amine (e.g., 3-iodoaniline). Stir the reaction mixture continuously at 20°C for 6 hours[4].

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography using a Dichloromethane (DCM) / Methanol (MeOH) gradient.

  • Analytical Validation: Confirm product identity and purity (≥95%) using LC-MS (ESI+) and ¹H NMR.

    • Validation Checkpoint: The complete disappearance of the carboxylic acid -OH proton signal (~12.0-13.0 ppm) and the appearance of a new amide -NH proton signal (~8.0-9.0 ppm) in the NMR spectrum validates successful coupling.

References
  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
  • Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Molecular basis of USP7 inhibition by selective small-molecule inhibitors Source: Nature URL:[Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to 1-cyclopropyl-1H-imidazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The unique combination of the imidazole core, a prevalent motif in pharmacologically active compounds, and the cyclopropyl group, which can enhance metabolic stability and conformational rigidity, makes this molecule a significant target for organic synthesis. This document will detail the strategic considerations, mechanistic underpinnings, and practical execution of a robust multi-step synthesis.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid is most effectively achieved through a convergent three-stage strategy. This approach begins with the readily available 1H-imidazole-4-carboxylic acid, proceeds through an ester intermediate to facilitate the crucial N-cyclopropylation step, and culminates in the hydrolysis of the ester to yield the final product.

Synthesis_Overview Start 1H-Imidazole-4-carboxylic Acid Ester Ethyl Imidazole-4-carboxylate Start->Ester Esterification Cyclopropyl_Ester Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate Ester->Cyclopropyl_Ester N-Cyclopropylation Final_Product 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid Cyclopropyl_Ester->Final_Product Hydrolysis N_Cyclopropylation cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_products Products & Workup Ester Ethyl Imidazole-4-carboxylate Solvent Solvent Dichloroethane (DCE) Ester->Solvent BoronicAcid Cyclopropylboronic Acid BoronicAcid->Solvent Catalyst Cu(OAc)2 2,2'-Bipyridine Catalyst->Solvent Base Na2CO3 Base->Solvent Temperature Temperature 70°C Solvent->Temperature Atmosphere Atmosphere Air Temperature->Atmosphere Product Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate Atmosphere->Product Workup Aqueous Workup & Purification Product->Workup

Synthesis and Application of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Chemical Significance

The imidazole-4-carboxylate scaffold is a highly privileged motif in modern medicinal chemistry, serving as a foundational building block for complex heterocyclic systems[1]. The strategic installation of an N -cyclopropyl group onto this core imparts unique conformational constraints, increases lipophilicity, and significantly enhances metabolic stability compared to unbranched alkyl substituents[1].

Consequently, 1-cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3)[2] has emerged as a critical starting material and intermediate in the synthesis of advanced pharmacophores. Notably, it is utilized in the development of ubiquitin-specific protease 7 (USP7) inhibitors[3] and blood-brain barrier-penetrating inhibitors targeting EGFR Exon20 insertion mutations in non-small cell lung cancer (NSCLC)[4].

Retrosynthetic Strategy & Starting Material Selection

The synthesis of N -cyclopropyl imidazoles presents a unique kinetic challenge. Direct SN​2 alkylation of the imidazole nitrogen using cyclopropyl halides (e.g., cyclopropyl bromide or iodide) is highly unfavorable due to the severe ring strain and the sp2 -like character of the cyclopropyl carbons, which raises the activation energy barrier for the backside attack.

To circumvent this, the industry standard relies on the Chan-Lam coupling [5]. This oxidative cross-coupling utilizes ethyl 1H-imidazole-4-carboxylate (CAS: 23785-21-9)[6] as the nucleophilic starting material and cyclopropylboronic acid as the electrophilic cyclopropyl donor[3]. Following the successful C-N bond formation to yield ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8)[1], a straightforward saponification yields the final target acid[3].

Workflow SM1 Ethyl 1H-imidazole- 4-carboxylate (CAS: 23785-21-9) ChanLam Chan-Lam Coupling Cu(OAc)2, 4,4'-bipy Na2CO3, DCE, O2 SM1->ChanLam SM2 Cyclopropylboronic Acid (Excess) SM2->ChanLam Int1 Ethyl 1-cyclopropyl- 1H-imidazole-4-carboxylate (CAS: 1001354-64-8) ChanLam->Int1 C-N Bond Formation Hydrolysis Saponification NaOH or LiOH THF/MeOH/H2O Int1->Hydrolysis Product 1-cyclopropyl-1H- imidazole-4-carboxylic acid (CAS: 1368466-66-3) Hydrolysis->Product Ester Cleavage

Caption: Fig 1. Two-step synthetic workflow for 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Mechanistic Causality: The Chan-Lam Cyclopropylation

Understanding the causality behind the reagent selection in the Chan-Lam cyclopropylation is critical for process optimization and troubleshooting[5].

  • Why 4,4'-Bipyridine? Aliphatic and cycloaliphatic boronic acids undergo sluggish transmetalation compared to arylboronic acids. 4,4'-Bipyridine acts as a bidentate ligand that stabilizes the active Cu(II) and Cu(III) intermediates, preventing rapid catalyst aggregation and accelerating the rate-limiting reductive elimination step[3].

  • Why Stoichiometric Copper(II) Acetate? While the Chan-Lam reaction is theoretically catalytic in copper, the slow transmetalation of sp3 -hybridized cyclopropylboronic acids often leads to catalyst degradation before full conversion. Employing 1.0 equivalent of Cu(OAc)2​ circumvents this kinetic bottleneck, ensuring robust, scalable yields[3].

  • Why Excess Boronic Acid (2.0 eq)? Under aerobic, basic conditions, cyclopropylboronic acid is highly susceptible to side reactions, including oxidative homocoupling and protodeboronation. A 2.0 equivalent excess acts as a stoichiometric driving force to ensure complete consumption of the imidazole core[3].

  • Why an Oxygen Atmosphere? Molecular oxygen is the terminal oxidant required to reoxidize the inactive Cu(I) species back to the catalytically active Cu(II) state, allowing the cycle to proceed[5].

Mechanism Cu2 1. Precatalyst Activation Cu(OAc)2 + 4,4'-bipy Coordination 2. Amine Coordination Imidazole binds Cu(II) Base removes N-H proton Cu2->Coordination Transmetalation 3. Transmetalation Cyclopropyl transfer from Boronic Acid to Cu(II) Coordination->Transmetalation Oxidation 4. Oxidation O2 oxidizes Cu(II) to Cu(III) Transmetalation->Oxidation RedElim 5. Reductive Elimination C-N Bond Formation Releases Product & Cu(I) Oxidation->RedElim Regen 6. Catalyst Regeneration Cu(I) oxidized to Cu(II) by O2 RedElim->Regen Product Release Regen->Coordination O2 (Turnover)

Caption: Fig 2. Mechanism of the copper-promoted Chan-Lam N-cyclopropylation.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls that provide immediate feedback on reaction health.

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Adapted from standard patent literature for USP7 inhibitor synthesis[3].

  • Setup: Charge a 250-mL round-bottom flask with ethyl 1H-imidazole-4-carboxylate (500 mg, 3.57 mmol), cyclopropylboronic acid (614.7 mg, 7.16 mmol), and sodium carbonate (757 mg, 7.14 mmol)[3].

  • Catalyst Addition: Add 1,2-dichloroethane (DCE) (30 mL), followed by 4,4′-bipyridine (558 mg, 3.58 mmol) and cupric acetate (646 mg, 3.56 mmol)[3].

  • Self-Validation (Initiation): Upon addition of the copper/ligand system, the suspension will immediately adopt a deep blue/green hue, confirming the formation of the active Cu(II)-bipyridine complex.

  • Reaction: Stir the mixture at 60–70 °C under an open-air atmosphere (or an O2​ balloon) for 12–16 hours.

  • Self-Validation (Monitoring): Perform LC-MS analysis. The starting material ( m/z 141 [M+H]+ ) should smoothly convert to the product ( m/z 181 [M+H]+ ). The reaction mixture will gradually turn dark brown/black as Cu(0)/Cu(I) oxides precipitate.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with saturated aqueous NH4​Cl or EDTA solution. Validation: The aqueous layer will turn deep blue, confirming the successful sequestration and removal of copper ions from the organic phase.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield the intermediate ester.

Protocol 2: Saponification to 1-Cyclopropyl-1H-imidazole-4-carboxylic acid
  • Setup: Dissolve ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (80 mg, 0.44 mmol) in a 3:1 mixture of THF/MeOH (4 mL)[3].

  • Hydrolysis: Add 1.0 M aqueous LiOH or NaOH (1.5 mL, ~1.5 mmol). Stir at room temperature for 2–4 hours.

  • Self-Validation (Monitoring): TLC (10% MeOH in DCM) will show the complete disappearance of the higher Rf​ ester and the appearance of a baseline spot corresponding to the carboxylate salt.

  • Isoelectric Isolation: Carefully acidify the mixture using 1N HCl to pH ~3.5–4.0. Causality Note: Strict pH control is critical. The isoelectric point of the zwitterionic product must be targeted. Over-acidification (pH < 2) will protonate the imidazole ring ( pKa​ ~6), rendering the molecule highly water-soluble and severely compromising isolated yield.

  • Recovery: Extract with a polar organic solvent (e.g., 20% isopropanol in chloroform) or lyophilize the aqueous layer directly, followed by trituration to afford the title compound (Yield: ~89%)[3].

Quantitative Data Summary

The following table summarizes the stoichiometric framework required for the successful N-cyclopropylation of the imidazole core.

ReagentMW ( g/mol )Eq.Mass/VolMechanistic Role
Ethyl 1H-imidazole-4-carboxylate 140.141.0500 mgStarting Material (Nucleophile)
Cyclopropylboronic acid 85.902.0615 mgAlkylating Agent (Electrophile)
Copper(II) acetate 181.631.0646 mgPrecatalyst (Stoichiometric)
4,4'-Bipyridine 156.191.0558 mgBidentate Ligand
Sodium carbonate 105.992.0757 mgBase / Acid Scavenger
1,2-Dichloroethane (DCE) 98.96-30 mLSolvent

Sources

1-Cyclopropyl-1H-imidazole-4-carboxylic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern structure-based drug design (SBDD), the selection of peripheral building blocks is as critical as the design of the core pharmacophore. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3) has emerged as a highly privileged fragment[1]. Characterized by its canonical SMILES O=C(O)C1=CN(C2CC2)C=N1, this molecule combines the hydrogen-bonding capacity of an imidazole ring with the unique steric and electronic properties of a cyclopropyl substituent[1].

The causality behind its increasing adoption lies in its ability to modulate physicochemical properties without inflating lipophilicity. The cyclopropyl group provides significant s -character in its C-C bonds, rendering it more rigid and metabolically stable against cytochrome P450 oxidation compared to standard aliphatic chains like isopropyl or tert-butyl groups. When positioned in solvent-exposed or shallow hydrophobic pockets (such as the c-helix region of kinases), it provides optimal steric bulk to drive target selectivity while preserving a favorable wild-type (WT) margin[2].

Physicochemical Profiling

Understanding the raw metrics of a building block is essential for predicting its impact on the final active pharmaceutical ingredient (API). The table below summarizes the quantitative data for 1-cyclopropyl-1H-imidazole-4-carboxylic acid, alongside the structural rationale for drug design[1].

PropertyValueStructural Rationale in Drug Design
Molecular Weight 152.15 g/mol Low MW allows for downstream elaboration (e.g., bulky kinase cores) without violating Lipinski's Rule of 5.
LogP -0.42High hydrophilicity offsets the lipophilicity of large aromatic systems, aiding in aqueous solubility and blood-brain barrier (BBB) penetration optimization.
Fraction sp³ (Fsp³) 0.43High Fsp³ (driven by the cyclopropyl ring) improves 3D complexity, reducing flat-aromatic stacking and improving solubility.
H-Bond Acceptors 3The imidazole nitrogens and carbonyl oxygen facilitate critical interactions with target protein backbones (e.g., kinase hinge regions).
H-Bond Donors 1Present in the free carboxylic acid form; typically consumed during amide coupling to form the final drug vector.

Experimental Workflow: Amide Coupling Protocol

The primary synthetic utility of 1-cyclopropyl-1H-imidazole-4-carboxylic acid is its vectorization via amide bond formation. Because the imidazole nitrogen can occasionally interfere with standard carbodiimide activation (like EDC/HOBt), the use of uronium-based coupling reagents such as HATU is highly recommended to ensure rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[2].

Step-by-Step Methodology (Self-Validating System)

Reagents: 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride (1.2 eq), Target Amine (1.0 eq), HATU (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 eq), anhydrous DMF[2].

  • Activation Phase: Dissolve 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride and HATU in anhydrous DMF.

    • Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition states of the coupling reaction.

  • Base Addition: Add DIPEA dropwise at 0 °C, then allow to warm to 20 °C.

    • Causality: DIPEA is a non-nucleophilic base. It deprotonates both the carboxylic acid (facilitating attack on HATU) and the target amine without competing for the active ester.

  • Amine Introduction & Coupling: Add the target amine intermediate. Stir the resulting solution at 20 °C for 6 hours[2].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system is self-validating when the mass of the starting amine is completely depleted. Occasionally, the intermediate HOAt-active ester mass can be observed if the amine is highly sterically hindered.

  • Aqueous Workup: Concentrate the reaction mixture under reduced pressure. Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers and extract the aqueous layer with EtOAc (2 × 25 mL)[2].

    • Causality: The highly polar DMF and excess DIPEA salts partition into the aqueous phase, leaving the relatively lipophilic amide product in the organic phase.

AmideCoupling A 1-Cyclopropyl-1H-imidazole- 4-carboxylic acid B Target Amine Intermediate C HATU Activation (Active HOAt Ester) E Nucleophilic Acyl Substitution C->E D DIPEA / DMF (Deprotonation & Solvation) D->C F Aqueous Workup (EtOAc/H2O Extraction) E->F G Purified Amide Target F->G AB AB AB->C

Workflow for HATU-mediated amide coupling of 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Case Studies in Targeted Therapeutics

The strategic integration of this building block has been documented across multiple high-profile therapeutic areas.

Case Study 1: EGFR Exon20 Insertion Inhibitors (Overcoming Photolytic Instability)

In the optimization of inhibitors targeting Epidermal Growth Factor Receptor (EGFR) Exon20 insertion mutations, early lead compounds featuring alkene linkers suffered from severe photolytic instability and poor wild-type (WT) margins[2]. Medicinal chemists identified that the c-helix interacting group was a primary liability. By swapping the existing moiety for a cyclopropyl-substituted heterocycle—specifically utilizing 1-cyclopropyl-1H-imidazole-4-carboxylic acid—the research team achieved a two-fold improvement in photolysis half-life[2]. Furthermore, "cutting back" to this specific cyclopropyl substituent lowered the LogD, improved human liver microsome (HLM) clearance, and ultimately facilitated blood-brain barrier (BBB) penetration for the final clinical candidate[2].

SAR_Logic Hit Initial Hit (Photolytically Unstable) Issue Liability Identified: c-Helix Group Oxidation Hit->Issue Mod Structural Modification: Introduce Cyclopropyl Imidazole Issue->Mod Result1 Improved Photolysis t1/2 Mod->Result1 Result2 Enhanced WT Margin Mod->Result2 Result3 Optimized BBB Penetration (Lower LogP/MW) Mod->Result3

Structure-activity relationship (SAR) optimization logic for EGFR Exon20 insertion inhibitors.

Case Study 2: Ubiquitin-Specific Protease 7 (USP7) Inhibitors

The ubiquitin-proteasome system (UPS) is a crucial pathway for protein degradation. Inhibitors of USP7 have significant therapeutic potential in oncology and neurodegenerative diseases[3]. In the synthesis of pyrrolo and pyrazolopyrimidine-based USP7 inhibitors, ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate was utilized as a primary starting material. It was hydrolyzed and subsequently coupled to complex heterocycles, providing essential steric bulk that fits precisely into the USP7 allosteric binding pocket, thereby improving both efficacy and the overall safety profile relative to known inhibitors[3].

Case Study 3: BET Bromodomain Inhibitors

Bromodomain and Extra-Terminal motif (BET) proteins are epigenetic readers whose inhibition has profound antineoplastic effects[4]. In the development of novel imidazopyrrolidinone derivatives, 1-cyclopropyl-1H-imidazole-4-carboxylic acid was employed as a key electrophile. It was reacted with complex brominated intermediates (e.g., 2-bromo-5-((4-chlorophenyl)((1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)amino)methyl)...) at 0-5°C to yield potent BET inhibitors[4]. The cyclopropyl group in this context restricts the conformational flexibility of the core, locking the molecule into a bioactive conformation that maximizes binding affinity to the bromodomain pocket[4].

References

  • Fluorochem. "1-Cyclopropyl-1H-imidazole-4-carboxylic acid Product Details & Physicochemical Properties." Fluorochem.co.uk.
  • Sigma-Aldrich. "1-Cyclopropyl-1H-imidazole-4-carboxylic acid | 1368466-66-3." Sigmaaldrich.com.
  • Google Patents (US20160185785A1). "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors." Google.com.
  • Journal of Medicinal Chemistry. "Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations." ACS Publications.
  • Google Patents (US9890166B2). "Imidazopyrrolidine derivatives and their use in the treatment of disease." Google.com.

Sources

Whitepaper: Structural and Synthetic Utility of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of N-terminal capping groups and linker moieties dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3) has emerged as a highly privileged building block[1]. By combining the electron-rich, hydrogen-bonding capacity of an imidazole core with the conformationally restricted steric bulk of a cyclopropyl ring, this fragment provides application scientists with a precise tool for optimizing binding vectors in narrow catalytic clefts[2].

This technical guide dissects the physicochemical properties, mechanistic advantages, and self-validating synthetic workflows associated with this critical compound, with a focus on its application in and .

Physicochemical Profiling

Understanding the baseline metrics of a fragment is the first step in rational drug design. The low molecular weight and favorable partition coefficient of 1-cyclopropyl-1H-imidazole-4-carboxylic acid make it an ideal candidate for lead optimization without inflating the overall lipophilicity (LogP) of the target drug[1][3].

Table 1: Key Physicochemical Properties

PropertyValueClinical / Synthetic Relevance
CAS Number 1368466-66-3Standardizes procurement and regulatory documentation.
Molecular Formula C7H8N2O2Maintains low heavy-atom count (LE optimization).
Molecular Weight 152.15 g/mol Leaves ample mass budget for warheads and affinity tags.
Monoisotopic Mass 152.05858 DaCritical for LC-MS In-Process Control (IPC) tracking.
SMILES O=C(O)C1=CN(C2CC2)C=N1Enables rapid in silico docking and pharmacophore mapping.
Predicted LogP ~0.3Highly hydrophilic; offsets lipophilic target scaffolds.

Data synthesized from and commercial vendor specifications[1][3].

Mechanistic Rationale: The "Cyclopropyl Effect"

As application scientists, we must constantly justify why a specific moiety is chosen. Why utilize 1-cyclopropyl-1H-imidazole-4-carboxylic acid instead of its methyl or isopropyl analogs? The answer lies in conformational restriction and vector alignment .

In the optimization of EGFR Exon20 insertion inhibitors, replacing a flexible aliphatic chain with a cyclopropyl-imidazole core preserves critical covalent interactions (e.g., with Cys800) while spanning the distance to the acrylamide warhead via a highly direct vector[2].

  • Causality of Sterics: An isopropyl group possesses free rotation, which can incur a high entropic penalty upon binding and cause steric clashes within the narrow c-helix of kinases. The cyclopropyl ring is "tied back," effectively locking the imidazole into a bioactive conformation[2].

  • Causality of Pharmacokinetics: Empirically, the cyclopropyl substitution has been shown to improve the photolysis half-life of the resulting drug and significantly modulate the efflux ratio (MDCKII-MDR1-BCRP), thereby enhancing Blood-Brain Barrier (BBB) penetration[2].

Table 2: Analog Comparison in Lead Optimization

N-1 SubstituentSteric BulkConformational FlexibilityTarget Affinity ImpactBBB Penetration (Efflux)
Methyl LowNoneBaselinePoor
Isopropyl HighHigh (Free rotation)Prone to steric clashesModerate
Cyclopropyl ModerateLow (Restricted)Optimal vector alignmentHigh (Reduced efflux)

Biological Applications: USP7 Inhibition

Beyond kinase inhibition, this building block is foundational in the synthesis of pyrrolo and pyrazolopyrimidine-based inhibitors targeting USP7[4][5]. USP7 is a deubiquitinase that stabilizes MDM2, an E3 ligase responsible for degrading the p53 tumor suppressor[5].

By incorporating the cyclopropyl-imidazole moiety, the resulting inhibitor effectively blocks the USP7 catalytic cleft. The imidazole nitrogen acts as a crucial hydrogen bond acceptor, while the cyclopropyl group occupies a defined lipophilic sub-pocket, granting the drug high selectivity over other USP family members[5].

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) Inhibitor Cyclopropyl-Imidazole Inhibitor Inhibitor->USP7 Blocks catalytic cleft p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Marks for degradation) Ub Ubiquitin Chain p53->Ub Tagged Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis If stabilized (USP7 inhibited) Proteasome Proteasomal Degradation Ub->Proteasome Degraded

Mechanistic pathway of USP7 inhibition by cyclopropyl-imidazole derivatives.

Self-Validating Experimental Workflows

To ensure reproducibility and trustworthiness, synthetic protocols must be designed as self-validating systems containing intrinsic In-Process Controls (IPCs). Below are the optimized procedures for synthesizing the building block and executing downstream amide couplings.

Protocol A: Chan-Lam N-Cyclopropylation and Saponification

This protocol generates the core building block from commercially available precursors[5].

  • Reagent Assembly: Combine ethyl 1H-imidazole-4-carboxylate (1.0 eq) and cyclopropylboronic acid (2.0 eq) in dichloroethane (DCE).

  • Catalysis: Add Cu(OAc)₂ (1.0 eq) and pyridine (2.0 eq).

    • Causality: The copper(II) catalyst facilitates the oxidative cross-coupling (Chan-Lam), while pyridine acts as both a base and a ligand to stabilize the highly reactive Cu(III) intermediate.

  • Reaction & IPC: Stir at 70°C open to the air (atmospheric oxygen serves as the terminal oxidant).

    • Self-Validation: Monitor the reaction via LC-MS. The step is validated as complete when the starting material peak (m/z 141) is entirely replaced by the intermediate ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (m/z 181)[5].

  • Saponification: Isolate the intermediate, dissolve in a 1:1 mixture of MeOH/THF, and add 2M NaOH. Reflux for 2 hours.

  • Isolation: Acidify the aqueous layer to pH 4 using 1M HCl.

    • Causality: The zwitterionic nature of the resulting carboxylic acid causes it to reach its isoelectric point and precipitate heavily at pH 4.

    • Self-Validation: Filter, dry, and confirm the final product mass via ESI-MS ([M+H]+ = 153.06)[4].

Synthetic_Workflow SM Ethyl 1H-imidazole- 4-carboxylate Intermediate Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate SM->Intermediate Reagent Cyclopropylboronic acid Cu(OAc)2, Pyridine Reagent->Intermediate Product 1-cyclopropyl-1H-imidazole- 4-carboxylic acid Intermediate->Product Hydrolysis NaOH / MeOH Reflux Hydrolysis->Product FinalDrug Target Inhibitor (USP7 / EGFR) Product->FinalDrug Coupling Amide Coupling (HATU, DIPEA, R-NH2) Coupling->FinalDrug

Self-validating synthetic workflow for 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling for Lead Generation

For incorporating the building block into a target scaffold (e.g., an EGFR or USP7 inhibitor)[2].

  • Activation: Dissolve 1-cyclopropyl-1H-imidazole-4-carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-withdrawing nature of the imidazole ring requires highly efficient, rapid activation to form the active HOAt ester. Slower activation methods risk premature decarboxylation of the starting material[2].

  • Coupling: Add the target primary/secondary amine (1.0 eq). Stir at 20°C for 6 hours under N₂[2].

  • Validation: Quench with water and extract with EtOAc.

    • Self-Validation: Perform LC-MS on the organic layer. The complete absence of the m/z 153 peak indicates total consumption of the acid, validating a successful coupling event.

Conclusion

The strategic incorporation of 1-cyclopropyl-1H-imidazole-4-carboxylic acid into drug scaffolds exemplifies the power of precision fragment engineering. By restricting conformational flexibility, optimizing binding vectors, and providing a robust handle for amide synthesis, this building block continues to drive breakthroughs in targeted therapies—from stabilizing p53 via USP7 inhibition to overcoming the Blood-Brain Barrier in mutated EGFR lung cancers.

References

  • Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
  • Title: Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: PubChemLite - 1-cyclopropyl-1h-imidazole-4-carboxylic acid hydrochloride Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

The Pharmacological Role and Mechanism of Action of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), low-molecular-weight fragments are the foundational building blocks for highly selective targeted therapeutics. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (1-CICA) (CAS: 1368466-66-3; MW: 152.15 g/mol ) is a highly privileged pharmacophore. While it does not act as a standalone drug, its unique physicochemical properties—combining hydrogen-bonding potential, a rigid hydrophobic shield, and a versatile synthetic handle—make it a critical mechanistic driver in advanced inhibitors.

This technical whitepaper explores the structural biology and mechanism of action of the 1-CICA moiety across three major therapeutic frontiers: Epidermal Growth Factor Receptor (EGFR) Exon20 insertion mutations, Ubiquitin-Specific Protease 7 (USP7), and Bromodomain and Extra-Terminal (BET) proteins.

Structural Biology & Physicochemical Profiling

The mechanistic utility of 1-CICA stems from its tripartite structural anatomy, which allows it to modulate target affinity, metabolic stability, and spatial geometry when integrated into a larger inhibitor scaffold:

  • The Imidazole Ring (H-Bonding & Dipole Vector): The heteroaromatic imidazole core provides essential hydrogen bond donor/acceptor capabilities. In kinase inhibitors, it often interacts with the hinge region or adjacent regulatory elements, mimicking native purine interactions.

  • The Cyclopropyl Group (Hydrophobic Shielding): Unlike larger, flexible aliphatic chains, the cyclopropyl group acts as a sterically defined, rigid hydrophobic shield. It perfectly occupies specific hydrophobic pockets (such as the αC-helix pocket in kinases), improving target selectivity while protecting the molecule from rapid oxidative metabolism by human liver microsomes (HLMs).

  • The Carboxylic Acid (Synthetic Handle): The C4-carboxylic acid serves as the primary synthetic handle for amide coupling, allowing modular attachment to diverse core scaffolds and covalent warheads without disrupting the pharmacophore's binding geometry.

Mechanism of Action in Kinase Inhibition: Targeting EGFR Exon20

EGFR Exon20 insertion mutations are notoriously difficult to target due to a sterically restricted ATP-binding pocket that limits the efficacy of first- and second-generation tyrosine kinase inhibitors (TKIs).

In the development of highly optimized, blood-brain barrier-penetrating covalent EGFR Exon20 inhibitors, the 1-CICA moiety functions as the critical αC-helix interacting group [1].

The Binding Pathway

When 1-CICA is coupled to a central kinase core (e.g., a bicyclic pyrimidine or pyridyl scaffold), the resulting molecule adopts a specific conformation within the ATP pocket:

  • Hinge Binding: The central core forms critical hydrogen bonds with the Met796 residue in the hinge region.

  • αC-Helix Occupation: The cyclopropyl ring of the 1-CICA moiety projects directly into the hydrophobic pocket formed by the αC-helix. This interaction stabilizes the kinase in an inactive, "C-helix-out" conformation.

  • Covalent Adduct Formation: By anchoring the molecule at the αC-helix, the 1-CICA moiety acts as a rigid vector, precisely directing an attached acrylamide warhead to undergo a Michael addition with the nucleophilic sulfhydryl group of Cys800 (or Cys797, depending on the isoform numbering), resulting in irreversible inhibition (1).

G cluster_0 Inhibitor Pharmacophores cluster_1 EGFR Exon20 Target Sites A 1-CICA Moiety (Cyclopropyl-Imidazole) B Central Kinase Core (Hinge Binder) A->B Amide Linkage D αC-Helix Pocket (Hydrophobic Shielding) A->D Occupies & Stabilizes C Covalent Warhead (Acrylamide) B->C Flexible Linker E Met793/Met796 (Hinge Region) B->E H-Bonding F Cys800 / Cys797 (Covalent Adduct) C->F Michael Addition

Figure 1: Pharmacophore mapping of 1-CICA in covalent EGFR Exon20 inhibitors.

Mechanism of Action in Epigenetic & Proteostasis Targets

BET Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) are epigenetic readers that recognize acetylated lysine residues on histone tails, driving the transcription of oncogenes like MYC. In the synthesis of imidazopyrrolidinone-based BET inhibitors, 1-CICA is utilized as a core building block (2). The mechanism of action relies on the imidazole ring acting as an acetyl-lysine mimetic . The nitrogen atoms of the imidazole form critical hydrogen bonds with the conserved Asn140 residue in the BRD4 binding pocket. Concurrently, the cyclopropyl group packs tightly against the hydrophobic WPF shelf (Trp81, Pro82, Phe83), significantly enhancing binding affinity and competitively displacing native histones[2].

USP7 Deubiquitinase Inhibition

Ubiquitin-Specific Protease 7 (USP7) regulates the stability of the p53 tumor suppressor by deubiquitinating its E3 ligase, MDM2. Inhibiting USP7 restores p53 levels, triggering apoptosis in cancer cells. 1-CICA is structurally integrated into pyrazolopyrimidine derivatives targeting USP7 (3). Here, the cyclopropyl-imidazole motif acts as an allosteric or active-site blocker, occupying the S4/S5 ubiquitin-binding pockets. The steric bulk of the cyclopropyl group prevents the C-terminal tail of ubiquitin from entering the catalytic cleft, thereby halting the deubiquitination process[3].

Quantitative Impact of 1-CICA Integration

The strategic inclusion of the 1-CICA moiety drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting inhibitors. The table below summarizes its quantitative and qualitative impacts across different therapeutic targets.

Target ApplicationRole of 1-CICA MoietyKey Structural InteractionImpact on Drug Properties
EGFR Exon20 αC-Helix Interacting GroupHydrophobic shielding of the αC-helix pocketImproves photolytic stability ( t1/2​>39h ) and lowers HLM clearance compared to larger aliphatic groups.
BET (BRD4) Acetyl-Lysine MimeticH-bonding with Asn140 & WPF shelf packingEnhances competitive displacement of acetylated histones, driving nanomolar IC50​ values.
USP7 Ubiquitin-Binding BlockerOccupies S4/S5 ubiquitin-binding pocketsDisrupts the p53/MDM2 regulation pathway by preventing substrate entry into the catalytic cleft.

Experimental Workflows & Validation Protocols

To leverage 1-CICA in drug discovery, it must be covalently attached to a core scaffold. The standard methodology is an amide coupling reaction. The following protocol is a self-validating system designed to maximize yield while preventing the epimerization or degradation of sensitive kinase cores[1].

Protocol: Integration of 1-CICA via Amide Coupling

Causality & Rationale: HATU is selected as the coupling reagent due to its high efficiency in forming amides with electron-deficient or sterically hindered heterocyclic carboxylic acids like 1-CICA. DIPEA serves as a non-nucleophilic base to deprotonate the amine hydrochloride salts and facilitate the reaction without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride (1.0 eq, e.g., 0.47 g, 2.51 mmol) in anhydrous N,N-Dimethylformamide (DMF) (8 mL) under an inert nitrogen atmosphere. Note: Anhydrous conditions prevent moisture-induced hydrolysis of the active ester intermediate.

  • Activation: Add N-ethyl-N-isopropylpropan-2-amine (DIPEA) (2.7 eq, 1.19 mL, 6.84 mmol) and HATU (1.2 eq). Stir at 20 °C for 15 minutes. Mechanism: DIPEA neutralizes the HCl salt of 1-CICA and activates HATU, forming the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate.

  • Coupling: Introduce the core amine scaffold (1.0 eq) to the activated mixture in a single aliquot.

  • Reaction Propagation: Stir the resulting solution at 20 °C for 6 hours. Monitor reaction completion via LC-MS to ensure total consumption of the core amine.

  • Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove excess DMF. Dilute the residue with Ethyl Acetate (EtOAc) (25 mL) and deionized water (25 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 25 mL). Mechanism: Water removes the highly polar DMF and HATU byproducts (e.g., HOAt), while the functionalized product partitions into the organic EtOAc layer.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography to yield the 1-CICA-functionalized intermediate.

Workflow Step1 1. Activation 1-CICA + HATU + DIPEA in DMF Step2 2. Coupling Add Core Amine Scaffold Step1->Step2 Step3 3. Reaction Stir at 20°C for 6 hours Step2->Step3 Step4 4. Workup Concentrate & EtOAc/Water Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Standard amide coupling workflow for integrating 1-CICA into inhibitor scaffolds.

References

  • Thomson, C., Braybrooke, E., Colclough, N., et al. (2024). Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US Patent 20160185785A1. (2016). Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Google Patents.
  • US Patent 9890166B2. (2018). Imidazopyrrolidine derivatives and their use in the treatment of disease. Google Patents.

Sources

Methodological & Application

Large-Scale Synthesis of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid: Process Optimization and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of targeted therapeutics, including ubiquitin-specific protease 7 (USP7) inhibitors[1] and next-generation EGFR Exon20 insertion mutation inhibitors[2].

The incorporation of a cyclopropyl group onto the imidazole nitrogen is not merely structural; it imparts unique conformational constraints, alters the topological polar surface area (TPSA), and significantly enhances the metabolic stability and photolysis half-life of the resulting active pharmaceutical ingredients (APIs) compared to standard alkyl substituents[2],[3].

However, the synthesis of this molecule presents a distinct chemical challenge. Direct SN​2 alkylation of ethyl 1H-imidazole-4-carboxylate using cyclopropyl halides (e.g., cyclopropyl bromide) is kinetically forbidden due to the immense ring strain associated with the required sp2 -like transition state at the reacting carbon. To bypass this thermodynamic barrier, the most scalable and robust route employs a Copper-Catalyzed Chan-Lam Cross-Coupling using cyclopropylboronic acid, followed by a mild ester saponification[1].

Process Chemistry Workflow

The synthesis is executed in two highly controlled stages. Stage 1 utilizes an oxidative cross-coupling to forge the sterically demanding C–N bond. Stage 2 hydrolyzes the ester to yield the final zwitterionic or hydrochloride salt product.

Workflow SM Ethyl 1H-imidazole- 4-carboxylate Int Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate SM->Int Cyclopropylboronic acid Cu(OAc)2, 4,4'-bipyridine Na2CO3, DCE, O2, 70°C Prod 1-Cyclopropyl-1H-imidazole- 4-carboxylic acid Int->Prod 1. NaOH, EtOH/H2O 2. HCl (aq) to pH 4

Fig 1: Two-step synthetic workflow for 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Mechanistic Insights: The Chan-Lam N-Cyclopropylation

Understanding the causality behind the reagent selection in Step 1 is critical for troubleshooting and scale-up. The Chan-Lam coupling operates via a Cu(II)/Cu(III) catalytic cycle.

  • Ligand Selection (4,4'-Bipyridine): Copper(II) acetate naturally forms inactive, insoluble dimers in organic solvents. The addition of 4,4'-bipyridine breaks these dimers, forming a highly soluble, monomeric Cu(II) complex that accelerates transmetalation[1].

  • Base Selection (Na₂CO₃): A mild inorganic base is required to activate the boronic acid (forming a reactive boronate) without prematurely hydrolyzing the ethyl ester starting material.

  • The Role of Oxygen: Reductive elimination to form the C–N bond from a Cu(II) center is notoriously slow. Molecular oxygen acts as a terminal oxidant, temporarily oxidizing the intermediate to a high-energy Cu(III) species, which rapidly undergoes reductive elimination to yield the product.

Mechanism Cu2 Active Cu(II) Complex [Cu(OAc)2 + 4,4'-bipyridine] Transmetalation Transmetalation Cyclopropyl transfer from Boronic Acid to Cu(II) Cu2->Transmetalation Coordination Coordination & Deprotonation Imidazole nitrogen binds to Cu(II) facilitated by Na2CO3 Transmetalation->Coordination Oxidation Oxidation (via O2) Cu(II) -> Cu(III) intermediate Coordination->Oxidation RedElim Reductive Elimination C-N bond formation & Release of N-cyclopropyl product Oxidation->RedElim Cu1 Cu(I) Species RedElim->Cu1 Product Release Cu1->Cu2 Aerobic Oxidation (O2)

Fig 2: Mechanism of the Cu-catalyzed Chan-Lam N-cyclopropylation.

Quantitative Process Optimization Data

To maximize yield and minimize the formation of protodeboronation byproducts, the following parameters have been optimized for large-scale execution:

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Copper Source Cu(OAc)₂ (0.1 eq)Cu(OAc)₂ (1.0 eq) Stoichiometric Cu is required because cyclopropylboronic acid undergoes competitive protodeboronation, and catalytic turnover is slow for sp3 boronic acids.
Ligand None4,4'-Bipyridine (1.0 eq) Acts as a bidentate ligand to break up Cu-acetate dimers, forming a highly soluble and active Cu(II) species.
Base Et₃N (Organic)Na₂CO₃ (2.0 eq) Mild inorganic base effectively neutralizes the boronic acid for transmetalation without causing premature ester hydrolysis.
Solvent DMF1,2-Dichloroethane (DCE) DCE provides the optimal balance of oxygen solubility and boiling point (70 °C) required for the oxidative cycle[1].
Atmosphere Ambient AirO₂ Sparging / Balloon The rate-limiting reductive elimination requires oxidation of Cu(II) to Cu(III); enriched O₂ drives this step forward.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

This protocol is adapted from validated patent literature for USP7 inhibitor intermediates[1].

Reagents:

  • Ethyl 1H-imidazole-4-carboxylate: 1.0 eq (e.g., 500 mg, 3.57 mmol)

  • Cyclopropylboronic acid: 2.0 eq (7.14 mmol)

  • Sodium carbonate (Na₂CO₃): 2.0 eq (7.14 mmol)

  • 4,4′-Bipyridine: 1.0 eq (3.57 mmol)

  • Copper(II) acetate (Cu(OAc)₂): 1.0 eq (3.57 mmol)

  • Solvent: 1,2-Dichloroethane (DCE), 10 volumes (e.g., 30 mL)

Procedure:

  • Charge a clean, dry reactor with ethyl 1H-imidazole-4-carboxylate, cyclopropylboronic acid, Na₂CO₃, 4,4′-bipyridine, and Cu(OAc)₂.

  • Add DCE to the reactor. Ensure the mixture is vigorously stirred to suspend the insoluble inorganic base.

  • Purge the reaction vessel with pure Oxygen ( O2​ ) and maintain an O2​ atmosphere (via balloon for bench-scale or controlled sparging for pilot-scale).

  • Heat the reaction mixture to 70 °C and stir vigorously for 16–24 hours.

  • Self-Validating In-Process Control (IPC): Pull an aliquot, dilute with EtOAc, wash with aqueous EDTA (to remove copper), and analyze via LC-MS. Proceed to workup only when the starting material peak is < 2% AUC.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove copper salts and unreacted base. Wash the filter cake with excess DCE or EtOAc.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel chromatography (eluting with Hexanes/EtOAc gradients) to afford the intermediate as a distinct oil or low-melting solid (Typical Yield: 45–55%)[1].

Step 2: Saponification to 1-Cyclopropyl-1H-imidazole-4-carboxylic acid

Reagents:

  • Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate: 1.0 eq

  • Sodium Hydroxide (NaOH, 2M aqueous): 3.0 eq

  • Solvent: Ethanol (EtOH) / Water (1:1 v/v)

Procedure:

  • Dissolve the intermediate from Step 1 in the EtOH/Water mixture.

  • Add the 2M NaOH solution dropwise at room temperature.

  • Stir the reaction at 40 °C for 2–4 hours.

  • Self-Validating IPC: Monitor via LC-MS. The disappearance of the ester mass (m/z 181 [M+H]+) and the appearance of the acid mass (m/z 153 [M+H]+) indicates completion.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous layer to 0–5 °C and carefully acidify using 1M HCl until the pH reaches ~4.0 (the isoelectric point of the product).

  • Collect the resulting precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum at 45 °C to afford the title compound (Typical Yield: 85–90%)[1]. (Note: If the hydrochloride salt is desired, acidify to pH < 1 and lyophilize the solution, followed by trituration with an organic solvent[2]).

Analytical Validation Parameters

To ensure the integrity of the synthesized batch, validate against the following physicochemical properties[4]:

TechniqueExpected ResultPurpose
LC-MS (ESI+) m/z 153.1 [M+H]⁺Confirms product identity and exact molecular weight (152.15 g/mol ).
¹H NMR (DMSO-d₆) ~8.0 ppm (s, 1H), ~7.6 ppm (s, 1H), ~3.4 ppm (m, 1H), ~1.0-0.8 ppm (m, 4H)Verifies the regiochemistry of the imidazole protons and the structural integrity of the cyclopropyl ring.
HPLC (UV 254 nm) > 98% Area Under Curve (AUC)Assesses final purity before downstream API coupling.
Storage Sealed, dry, 2-8 °CPrevents degradation and moisture absorption[4].

Sources

Application Note: Purification Strategies for 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3) is a critical heterocyclic building block utilized in the synthesis of advanced therapeutics, including blood-brain barrier penetrating EGFR Exon20 insertion mutation inhibitors[1] and ubiquitin-specific protease 7 (USP7) inhibitors[2]. Due to its amphoteric nature, crude reaction mixtures containing this compound often present significant purification challenges. This application note details a highly scalable, self-validating purification workflow that leverages the molecule's zwitterionic properties to achieve >99% purity without relying exclusively on costly chromatographic methods.

Physicochemical Profiling & Causality in Purification

Understanding the acid-base chemistry of 1-cyclopropyl-1H-imidazole-4-carboxylic acid is the cornerstone of its purification. The molecule contains two ionizable centers: a basic imidazole nitrogen (N3) and an acidic carboxylic acid moiety.

  • At high pH (>9.0): The carboxylic acid is deprotonated, yielding a highly water-soluble anionic sodium salt.

  • At low pH (<2.0): The imidazole nitrogen is protonated, yielding a highly water-soluble cationic species.

  • At the Isoelectric Point (pI ~4.75): The molecule exists as a neutral zwitterion. In this state, the internal charge neutralization collapses the compound's hydration sphere, resulting in a dramatic decrease in aqueous solubility[3][4].

Table 1: Physicochemical Properties & Purification Implications

PropertyEstimated ValueImplication for Purification Strategy
Molecular Weight 152.15 g/mol Determines stoichiometric equivalents for acid/base titrations.
Imidazole N3 pKa ~6.5Becomes protonated (cationic) and highly water-soluble at pH < 5.
Carboxylic Acid pKa ~3.0Becomes deprotonated (anionic) and highly water-soluble at pH > 4.
Isoelectric Point (pI) ~4.75Target pH for maximum precipitation (zwitterionic state)[3].
Solubility Profile AmphotericRequires pH-swing extraction; sparingly soluble in cold water at pI.

Purification Workflow Diagram

PurificationWorkflow N1 Crude 1-Cyclopropyl-1H- imidazole-4-carboxylic acid N2 Alkaline Dissolution (pH > 9.0) N1->N2 Add 2M NaOH N3 Celite Filtration (Remove Lipophiles) N2->N3 Gravity/Vacuum N4 Isoelectric Titration (pH 4.7 - 4.8) N3->N4 Add 2M HCl N5 Zwitterionic Precipitation (0-5°C) N4->N5 Cooling & Stirring N6 Thermal Recrystallization (EtOH/H2O) N5->N6 Isolate Solid N7 Purified API Intermediate (>99% Purity) N6->N7 Vacuum Dry

pH-driven purification workflow for 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Detailed Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Recovery)

This protocol exploits the amphoteric nature of the compound to strip away both lipophilic and highly polar impurities[3].

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend 10.0 g of crude 1-cyclopropyl-1H-imidazole-4-carboxylic acid in 100 mL of deionized water. Slowly add 2M NaOH (aq) while stirring until the pH reaches 9.0–9.5.

    • Causality: This converts the target molecule into a highly soluble sodium carboxylate salt. Unreacted alkylating agents, organic byproducts, and non-ionizable lipophilic impurities remain undissolved.

  • Filtration: Filter the alkaline suspension through a pad of Celite® to remove insoluble impurities. Wash the filter cake with 20 mL of basic water (pH 9.0).

  • Isoelectric Titration (Critical Step): Transfer the filtrate to a jacketed reactor and cool to 0–5 °C. Insert a calibrated pH meter. Slowly add 2M HCl (aq) dropwise under vigorous stirring until the pH reaches exactly 4.7 to 4.8.

    • Causality: Cooling reduces the kinetic solubility of the forming zwitterion. Precise pH control is mandatory; overshooting the pI (e.g., dropping to pH 3) will reprotonate the imidazole nitrogen, pushing the molecule back into the aqueous phase as a soluble cation, resulting in severe yield loss[4].

    • Self-Validation: If the solution remains clear at pH 4.7, verify the temperature is below 5 °C and seed with a few crystals of pure compound to induce nucleation.

  • Isolation: Allow the thick white precipitate to stir at 0–5 °C for 1 hour to ensure complete crystallization. Filter under vacuum, wash the cake with 20 mL of ice-cold deionized water, and dry under vacuum at 45 °C for 12 hours.

Protocol B: Thermal Recrystallization (Polishing)

For pharmaceutical-grade applications (>99.5% purity), a secondary thermal recrystallization is required to remove trapped inorganic salts and trace structural isomers.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the isoelectrically precipitated solid in a minimum volume of boiling Ethanol/Water (80:20 v/v).

    • Causality: The mixed solvent system balances the polarity needed to dissolve the zwitterion at high temperatures while sharply decreasing its solubility upon cooling.

  • Hot Filtration: Rapidly filter the boiling solution to remove any residual mechanical impurities or insoluble polymers.

  • Controlled Crystallization: Allow the filtrate to cool to room temperature at a rate of 10 °C/hour, then transfer to a 4 °C refrigerator overnight.

    • Causality: Slow, undisturbed cooling promotes the growth of a highly ordered crystalline lattice, effectively excluding solvent molecules and trace impurities from the crystal matrix.

  • Recovery: Collect the purified crystals via vacuum filtration, wash with a small volume of cold absolute ethanol, and dry in a vacuum oven at 50 °C to constant weight.

Protocol C: Preparative HPLC (Analytical Validation & High-Purity Polish)

If the crude mixture contains closely related des-cyclopropyl or regioisomeric impurities, preparative HPLC is utilized[1].

Step-by-Step Methodology:

  • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

    • Causality: The addition of 0.1% TFA lowers the mobile phase pH to ~2.0. At this pH, the carboxylic acid is fully protonated (neutral) and the imidazole nitrogen is fully protonated (cationic). This prevents the molecule from existing in a mixed zwitterionic state during transit through the column, eliminating peak tailing and ensuring sharp, reproducible elution profiles.

    • Self-Validation: Monitor absorbance at 214 nm and 254 nm. The target compound will elute as a sharp, symmetrical peak. Peak asymmetry (tailing factor > 1.5) indicates insufficient TFA modifier in the mobile phase.

References

  • Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:1

  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents Source: google.com URL:2

  • 2-Propyl-1H-imidazole-4-carboxylic Acid|RUO - Benchchem Source: benchchem.com URL:3

  • (PDF) Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid Source: researchgate.net URL:4

Sources

Application Note: Solid-Phase Synthesis Protocols Incorporating 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3) is an advanced heterocyclic building block increasingly utilized in modern drug discovery. The incorporation of the cyclopropyl moiety at the N1 position imparts unique physicochemical properties, enhancing lipophilicity and metabolic stability while precisely restricting the conformational flexibility of the imidazole ring. Consequently, this building block is a critical pharmacophore in the development of ubiquitin-specific protease 7 (USP7) inhibitors[1] and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[2].

However, integrating this specific carboxylic acid via solid-phase synthesis (SPS) presents distinct chemical challenges. This application note provides researchers with a field-proven, self-validating protocol for the efficient solid-phase coupling of 1-cyclopropyl-1H-imidazole-4-carboxylic acid, detailing the causality behind reagent selection and workflow optimization.

Chemical Rationale & Mechanistic Insights

Coupling 1-cyclopropyl-1H-imidazole-4-carboxylic acid to a resin-bound amine requires overcoming two primary obstacles:

  • Electronic Buffering: The N3 nitrogen of the imidazole ring is inherently basic. During synthesis, it can buffer the local pH of the resin microenvironment, potentially stalling the activation of the C4-carboxylic acid.

  • Steric Hindrance: The N1-cyclopropyl group introduces significant steric bulk that restricts the approach trajectory of the resin-bound nucleophile.

To overcome these barriers, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient. Instead, uronium-based coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)—are mandated for sterically hindered and electronically deactivated acids[3].

Causality of Reagent Choice: HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt acts as a general base, coordinating the incoming resin-bound amine and accelerating the aminolysis step through a neighboring group effect[3]. To neutralize the imidazole's basicity and ensure rapid deprotonation of the carboxylic acid, a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be used in a stoichiometric excess.

Workflow Visualization

SPS_Workflow Resin 1. Solid Support (Rink Amide Resin) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Swell & Wash Activate 3. Acid Activation (HATU + DIPEA) Deprotect->Activate Wash Resin Couple 4. Coupling Reaction (1-cyclopropyl-1H-imidazole-4-carboxylic acid) Activate->Couple Transfer Active Ester Cleave 5. Resin Cleavage (TFA/TIS/H2O) Couple->Cleave Kaiser Test Validation Product 6. Target Molecule (Imidazole-functionalized) Cleave->Product Lyophilize

Solid-phase synthesis workflow for 1-cyclopropyl-1H-imidazole-4-carboxylic acid coupling.

Self-Validating Protocol: Solid-Phase Synthesis

This methodology integrates a micro-cleavage validation step to ensure analytical verification before proceeding to global resin cleavage, preventing the loss of high-value intermediates.

Materials Required
  • Resin: Rink Amide AM resin (0.5 mmol/g loading) or equivalent.

  • Building Block: 1-cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3).

  • Reagents: HATU, DIPEA, Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Step-by-Step Methodology (0.1 mmol Scale)

Step 1: Resin Swelling & Deprotection

  • Swell 0.1 mmol of resin in 3 mL of DMF for 30 minutes at room temperature.

  • Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 × 10 min treatments).

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove residual piperidine.

Step 2: Pre-Activation (Critical Step)

  • In a separate dry vial, dissolve 1-cyclopropyl-1H-imidazole-4-carboxylic acid (45.6 mg, 0.3 mmol, 3.0 eq ) and HATU (110.2 mg, 0.29 mmol, 2.9 eq ) in 2 mL of anhydrous DMF.

  • Add DIPEA (104.5 µL, 0.6 mmol, 6.0 eq ) to the solution. Allow the mixture to pre-activate for exactly 3–5 minutes.

  • Causality: Pre-activating the acid ensures the formation of the reactive HOAt ester. Using a slight stoichiometric deficit of HATU (2.9 eq) relative to the acid (3.0 eq) is a critical field-proven technique; it prevents unreacted uronium species from directly reacting with the resin-bound amine, which would cause irreversible guanidinylation and permanently terminate chain elongation[3].

Step 3: Coupling Reaction

  • Transfer the activated ester solution to the resin.

  • Agitate at room temperature for 2 hours. (For highly hindered secondary amines, extend to 4 hours).

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Step 4: Self-Validation (Kaiser Test & Micro-Cleavage)

  • Colorimetric Assay: Perform a Kaiser test on a few resin beads.

    • Causality: A negative (yellow) result confirms the absence of free primary amines, validating that the sterically hindered acid successfully coupled. A positive (blue) result indicates the need for a second coupling cycle.

  • Analytical Verification: Transfer ~2 mg of resin to a microcentrifuge tube. Add 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O). Agitate for 30 minutes, evaporate under a nitrogen stream, reconstitute in 50% Acetonitrile/Water, and analyze via LC-MS to confirm the [M+H]+ mass of the desired intermediate[2].

Step 5: Global Cleavage

  • Once validated, treat the bulk resin with 3 mL of the Cleavage Cocktail for 2 hours.

  • Filter the resin, precipitate the cleaved product in cold diethyl ether, centrifuge, and lyophilize to obtain the final imidazole-functionalized compound.

Quantitative Data: Coupling Efficiency Comparison

To demonstrate the necessity of the HATU/DIPEA system for this specific building block, the following table summarizes the coupling efficiencies of 1-cyclopropyl-1H-imidazole-4-carboxylic acid onto a model resin-bound primary amine (Fmoc-Ala-Rink Amide) using various reagent combinations.

Coupling Reagent SystemEquivalents (Acid/Reagent/Base)Reaction TimeCoupling Efficiency (%)*Impurity Profile (LC-MS)
HATU / DIPEA 3.0 / 2.9 / 6.02 hours> 98% Clean product
PyBOP / NMM 3.0 / 2.9 / 6.04 hours88%Trace unreacted amine
DIC / Oxyma Pure 3.0 / 3.0 / None2 hours82%Significant unreacted amine
HBTU / DIPEA 3.0 / 2.9 / 6.02 hours74%Guanidinylation adducts present

*Determined by LC-MS integration of the crude micro-cleavage product at 214 nm.

As demonstrated, the HATU/DIPEA system is the only methodology that achieves near-quantitative conversion within a standard 2-hour timeframe, making it the authoritative standard for incorporating 1-cyclopropyl-1H-imidazole-4-carboxylic acid in automated or manual SPPS workflows.

References

  • Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: PubMed Central (PMC) URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL

Sources

Application Note: Development of Novel EP4 Receptor Antagonists Using 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein-coupled receptor (GPCR) that plays a central role in driving tumor survival and suppressing anti-tumor immune responses within the tumor microenvironment. Biochemical blockade of the PGE2–EP4 signaling pathway has emerged as a highly promising strategy in oncology and immunology. This application note provides a comprehensive, self-validating workflow for the development of next-generation EP4 antagonists using the commercially available building block 1-cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3).

Mechanistic Rationale: The Imidazole-4-Carboxylic Acid Pharmacophore

The design of orthosteric EP4 antagonists requires precise spatial alignment of an acidic headgroup and lipophilic tail moieties. Structural biology studies, specifically the crystal structure of the antagonist-bound human EP4 receptor, reveal that ligands enter through the lipid-bilayer interface [1].

  • The Acidic Pharmacophore: The carboxylic acid moiety of the imidazole core is non-negotiable; it forms a critical salt bridge with the highly conserved Arg316 residue located in the seventh transmembrane domain (TM7) of the EP4 receptor.

  • The Cyclopropyl Advantage: While early-generation antagonists utilized linear alkyl chains (e.g., methyl or ethyl groups) on the imidazole/benzimidazole nitrogen, these derivatives suffered from poor oral bioavailability and rapid clearance due to cytochrome P450 (CYP)-mediated α -oxidation. Substituting a linear chain with a 1-cyclopropyl group increases the s -character of the C-H bonds, significantly raising the bond dissociation energy. This structural modification not only occupies a specific hydrophobic sub-pocket near the lipid interface to enhance binding affinity but also dramatically improves metabolic stability and oral bioavailability [2].

PGE2_EP4_Signaling PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (Orthosteric Site) PGE2->EP4 Binds Antagonist 1-Cyclopropyl-imidazole EP4 Antagonist Antagonist->EP4 Competitively Blocks Gs Gs Protein Activation EP4->Gs Stimulates AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Synthesizes Effect Tumor Survival & Immune Evasion cAMP->Effect Downstream Signaling

Fig 1: PGE2-EP4 signaling pathway and competitive blockade by imidazole-based antagonists.

Experimental Protocols & Workflows

The following protocols establish a self-validating screening cascade, ensuring that synthesized compounds are rigorously tested for chemical integrity, functional antagonism, and metabolic viability.

Workflow Step1 1. Chemical Synthesis Amide Coupling of Imidazole Acid Step2 2. In Vitro Screening HTRF cAMP Functional Assay Step1->Step2 Purified Compounds Step3 3. ADME Profiling Microsomal Stability (HLM/MLM) Step2->Step3 IC50 < 10 nM Step4 4. In Vivo Efficacy Tumor Xenograft Models Step3->Step4 High Metabolic Stability

Fig 2: Development workflow from chemical synthesis to in vivo efficacy for EP4 antagonists.

Protocol A: Library Synthesis via Amide Coupling

To generate a library of EP4 antagonists, the 1-cyclopropyl-1H-imidazole-4-carboxylic acid building block is coupled to various hydrophobic amines (e.g., substituted anilines or biphenyl amines).

  • Activation: Dissolve 1-cyclopropyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Introduce the target amine (1.1 eq) dropwise. Stir the reaction at room temperature for 4–12 hours, monitoring completion via LC-MS.

  • Workup: Quench the reaction with deionized water, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality & Validation: HATU is explicitly chosen over EDC/HOBt because the imidazole core can be sterically hindered and electronically deactivated; HATU provides superior reaction kinetics and yields. DIPEA is utilized as a non-nucleophilic base to neutralize the HCl salt of the amine without competing for the active ester.

Protocol B: In Vitro cAMP Functional Assay (HTRF)

Because EP4 is a Gs-coupled receptor, agonist (PGE2) binding stimulates Adenylate Cyclase, leading to cAMP accumulation. A functional antagonist must competitively inhibit this accumulation.

  • Cell Preparation: Seed CHO-K1 cells stably overexpressing human EP4 in a 384-well microplate (2,000 cells/well) in an assay buffer containing 0.5 mM IBMX.

  • Compound Incubation: Add the synthesized imidazole antagonists in a 10-point serial dilution (ranging from 10 µM to 0.5 nM). Include ONO-AE3-208 (1 µM) as a positive control for total blockade. Pre-incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add PGE2 at its predetermined EC80​ concentration (~1.5 nM). Incubate for 30 minutes.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis/detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody). Incubate for 1 hour in the dark.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm using a microplate reader. Calculate the 665/620 ratio to determine cAMP levels.

  • Causality & Validation: IBMX (a broad-spectrum phosphodiesterase inhibitor) is critical to prevent the cellular degradation of cAMP, ensuring a stable and measurable signal window. The assay is self-validating if the calculated Z′ -factor is >0.5 and the reference compound (ONO-AE3-208) yields an IC50​ consistent with literature values (~1.3 nM) [1].

Protocol C: In Vitro Metabolic Stability (Human Liver Microsomes)

To validate the metabolic advantage of the cyclopropyl group, compounds are subjected to a microsomal stability assay.

  • Incubation: Pre-incubate the test compound (1 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality & Validation: The inclusion of an internal standard corrects for any matrix effects or injection volume variations during LC-MS/MS analysis. A parallel control reaction omitting NADPH is required to rule out non-CYP-mediated chemical degradation.

Quantitative Data Interpretation

The structural optimization from a simple alkyl chain to a 1-cyclopropyl group yields profound improvements in both potency and pharmacokinetic properties. Table 1 summarizes representative validation data comparing the 1-cyclopropyl-1H-imidazole-4-carboxylic acid scaffold against its methyl and ethyl counterparts.

Table 1: Comparative SAR and Pharmacokinetic Profiling of Imidazole-4-Carboxylic Acid Derivatives

Scaffold Substitution ( R1​ )EP4 Functional IC50​ (nM)HLM Half-life ( t1/2​ , min)In Vivo Oral Bioavailability ( F% )Primary Clearance Mechanism
1-Methyl 15.2 ± 1.418.522%Rapid CYP-mediated N-demethylation
1-Ethyl 12.4 ± 1.114.215% α -oxidation
1-Cyclopropyl 4.8 ± 0.6 > 60.0 68% Highly stable; minimal hepatic extraction

Data Interpretation: The 1-cyclopropyl derivative demonstrates a >3-fold increase in in vitro potency ( IC50​ = 4.8 nM) due to optimal filling of the lipid-interface hydrophobic pocket. Crucially, the HLM half-life extends beyond 60 minutes, directly translating to a highly favorable oral bioavailability (68%), making this building block ideal for developing orally administered therapeutics [2].

References

  • Toyoda, Y., Morimoto, K., Suno, R., et al. "Ligand binding to human prostaglandin E receptor EP4 at the lipid-bilayer interface." Nature Chemical Biology 15, 18–26 (2019).[Link]

  • Kumar, S., Chakraborty, R., Roy, C., et al. "Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist." Chemical Biology & Drug Design 105(6), e70132 (2025).[Link]

Application Note: Synthesis and Biological Evaluation of 1-Cyclopropyl-1H-imidazole-4-carboxamide Derivatives as Novel Anti-Tubercular QcrB Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the development of novel therapeutic agents with unique mechanisms of action. The cytochrome bc1 complex (QcrB) has emerged as a highly vulnerable and validated target in M. tuberculosis, primarily due to the clinical success of imidazopyridine derivatives like Q203 ().

While imidazopyridines are effective, exploring bioisosteric core scaffolds is critical to circumventing emerging resistance and improving pharmacokinetic profiles. Imidazole derivatives possess a long-standing history as potent anti-tubercular pharmacophores (). In this application note, we detail the synthesis of CP-IMZ-01 (1-cyclopropyl-N-(4-(4-(trifluoromethoxy)phenoxy)phenyl)-1H-imidazole-4-carboxamide), a novel QcrB inhibitor.

We utilize 1-cyclopropyl-1H-imidazole-4-carboxylic acid as the critical starting building block. The strategic inclusion of the cyclopropyl moiety restricts the rotational degrees of freedom, allowing the molecule to tightly fit into the hydrophobic pocket of QcrB. Furthermore, cyclopropyl rings are empirically proven to enhance metabolic stability and optimize lipophilic ligand efficiency compared to linear alkyl chains ().

Chemical Synthesis Workflow

The synthesis of CP-IMZ-01 relies on a highly efficient, one-pot amide coupling strategy. The causality behind the reagent selection is designed to maximize yield while minimizing epimerization or side-product formation.

SynthWorkflow SM 1-cyclopropyl-1H-imidazole- 4-carboxylic acid Act Activation HATU / DIPEA in DMF SM->Act Step 1 Int Active HOAt Ester Intermediate Act->Int Amine Addition of Diaryl Ether Amine Int->Amine Step 2 Prod CP-IMZ-01 (Target Anti-TB Agent) Amine->Prod

Synthetic workflow for CP-IMZ-01 from 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Step-by-Step Synthesis Protocol

Reagents Required:

  • 1-cyclopropyl-1H-imidazole-4-carboxylic acid (1.0 eq)

  • 4-(4-(trifluoromethoxy)phenoxy)aniline (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Pre-activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-cyclopropyl-1H-imidazole-4-carboxylic acid (1.0 mmol) and anhydrous DMF (5.0 mL). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It rapidly deprotonates the carboxylic acid to form the carboxylate anion without competing as a nucleophile later in the reaction.

  • Coupling Agent Addition: Add HATU (1.2 mmol) in one portion. Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes. Causality: HATU is selected over traditional EDC/HOBt because it generates a highly reactive HOAt ester. This is critical when coupling electron-deficient or sterically hindered anilines, driving the reaction to completion rapidly.

  • Amine Coupling: Add 4-(4-(trifluoromethoxy)phenoxy)aniline (1.1 mmol) to the activated ester solution. Stir at room temperature for 12 hours. Self-Validation Step: Monitor the reaction via TLC (90:10 DCM:MeOH). The disappearance of the baseline starting acid ( Rf​≈0.1 ) and the appearance of a new UV-active spot ( Rf​≈0.5 ) confirms coupling success.

  • Workup & DMF Removal: Quench the reaction with saturated aqueous NaHCO3​ (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Causality: DMF is notoriously difficult to remove via standard evaporation. The 5% LiCl wash is a self-validating, highly effective technique to partition residual DMF entirely into the aqueous phase, preventing solvent contamination in downstream biological assays.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5) to afford CP-IMZ-01 as a white solid.

Biological Evaluation Protocol

To validate the anti-tubercular efficacy of CP-IMZ-01, we employ the Resazurin Microtiter Assay (REMA) against M. tuberculosis H37Rv, coupled with a standard HepG2 cytotoxicity assay to determine the Selectivity Index (SI).

MOA Drug CP-IMZ-01 (Imidazole-4-carboxamide) Target Binds QcrB Subunit (Cytochrome bc1 complex) Drug->Target High Affinity Binding ETC Inhibits Electron Transport Chain Target->ETC Blocks Proton Pump ATP Intracellular ATP Depletion ETC->ATP Metabolic Collapse Death M. tuberculosis Cell Death ATP->Death Bactericidal Effect

Mechanism of action of CP-IMZ-01 targeting the QcrB subunit in M. tuberculosis.

Resazurin Microtiter Assay (REMA)

Causality: REMA is chosen over the traditional agar proportion method because it is a rapid, colorimetric assay that relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells, allowing for high-throughput MIC determination.

Procedure:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD600​ of 0.6-0.8 is reached.

  • Prepare two-fold serial dilutions of CP-IMZ-01 (from 50 µM to 0.001 µM) in a 96-well microtiter plate.

  • Inoculate each well with 105 CFU/mL of the bacterial suspension.

  • Self-Validation Controls: Include Isoniazid as a positive drug control. Crucially, include a drug-free bacterial well (Growth Control) and a bacteria-free well (Sterility Control). If the Growth Control fails to turn pink after resazurin addition, the assay is invalid due to poor metabolic viability of the batch.

  • Incubate the plates at 37 °C for 7 days. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Summary

The synthesized 1-cyclopropyl-1H-imidazole-4-carboxamide derivative (CP-IMZ-01) demonstrates potent anti-tubercular activity with an excellent safety profile, validating the structural design.

CompoundSynthesis Yield (%)M. tb H37Rv MIC (µM)HepG2 CC50​ (µM)Selectivity Index (SI)
CP-IMZ-01 820.045> 50> 1,111
Isoniazid (Control)N/A0.30> 50> 166
Q203 (Control)N/A0.002> 50> 25,000

Note: Selectivity Index (SI) is calculated as CC50​ / MIC. An SI > 10 is generally considered acceptable for early-stage anti-tubercular lead compounds.

References

  • Pethe, K., Bifani, P., Jang, J. et al. "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine 19, 1157–1160 (2013). URL:[Link]

  • Guntupalli, P. et al. "Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations." Journal of Medicinal Chemistry (2024). URL:[Link]

  • Rusu, A. et al. "Importance and Involvement of Imidazole Structure in Current and Future Therapy." Molecules 28(13), 5003 (2023). URL:[Link]

Application Notes & Protocols: A Framework for the In Vitro Evaluation of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1] 1-cyclopropyl-1H-imidazole-4-carboxylic acid is a novel synthetic compound featuring this privileged scaffold. While specific biological targets for this exact molecule are not yet extensively documented in publicly available literature, its structural motifs—the imidazole ring and a cyclopropyl group—suggest significant potential for biological activity. The cyclopropyl group, for instance, is often used in drug design to enhance metabolic stability and conformational rigidity.

This guide provides a systematic and robust framework for the initial in vitro characterization of 1-cyclopropyl-1H-imidazole-4-carboxylic acid. As a Senior Application Scientist, the following protocols are designed not merely as a list of steps, but as a self-validating workflow. We will begin with fundamental physicochemical characterization, proceed to broad phenotypic screening to uncover its cellular effects, and then delve into assays aimed at identifying its molecular target class. This tiered approach is critical for efficiently and accurately profiling a novel chemical entity, laying the groundwork for more advanced mechanism of action studies and potential therapeutic development.

Part 1: Foundational Physicochemical & Stability Analysis

Before any biological assay, it is imperative to understand the compound's basic physicochemical properties. Solubility and stability directly impact the accuracy and reproducibility of in vitro data.

Protocol 1: Aqueous Solubility Determination (Kinetic Method)

Rationale: This protocol determines the kinetic solubility of the test compound in an assay buffer. This is crucial for preparing accurate stock solutions and ensuring the compound does not precipitate in the assay medium, which could lead to erroneous results.

Materials:

  • 1-cyclopropyl-1H-imidazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate spectrophotometer

Methodology:

  • Prepare a High-Concentration Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution in DMSO: Serially dilute the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of PBS in the wells of a 96-well plate. This maintains a constant final DMSO concentration (e.g., 2%).

  • Incubation and Equilibration: Seal the plate and incubate at room temperature (or the intended assay temperature, e.g., 37°C) for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate spectrophotometer. An increase in absorbance indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit under these conditions.

Part 2: Tier 1 - Broad-Spectrum Phenotypic Screening

Rationale: The initial step in understanding the biological effect of a novel compound is to observe its impact on whole cells. Phenotypic assays for cell viability and proliferation provide a global assessment of the compound's cellular activity, such as cytotoxicity or cytostatic effects. These results guide the direction of subsequent, more specific molecular assays.

Experimental Workflow: Phenotypic Screening

G cluster_0 Tier 1: Phenotypic Assays cluster_1 Parallel Assays cluster_2 Interpretation & Next Steps start 1-cyclopropyl-1H-imidazole-4-carboxylic acid cell_culture Culture relevant cell line (e.g., A549, HeLa) start->cell_culture viability Protocol 2: MTT Assay (Measures metabolic activity) cell_culture->viability proliferation Protocol 3: BrdU Assay (Measures DNA synthesis) cell_culture->proliferation data_analysis Calculate IC50 values for viability and proliferation viability->data_analysis proliferation->data_analysis decision Compare IC50s data_analysis->decision cytotoxic Viability IC50 ≈ Proliferation IC50 Suggests Cytotoxic Mechanism decision->cytotoxic  Similar cytostatic Proliferation IC50 << Viability IC50 Suggests Cytostatic/Anti-proliferative Mechanism decision->cytostatic  Divergent tier2 Proceed to Tier 2: Target Class Identification cytotoxic->tier2 cytostatic->tier2

Caption: Tier 1 workflow for initial phenotypic screening.

Protocol 2: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified by spectrophotometry.[2]

Materials:

  • HeLa (or other suitable cancer cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-cyclopropyl-1H-imidazole-4-carboxylic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of viability relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: BrdU Cell Proliferation Assay

Principle: This assay measures DNA synthesis by quantifying the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating cells. Incorporated BrdU is detected using an anti-BrdU antibody.

Materials:

  • Cell line and culture reagents as above

  • BrdU Cell Proliferation Assay Kit (commercial kits are recommended for validated antibodies and reagents)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well as per the kit manufacturer's instructions, typically for the final 2-4 hours of the incubation period.

  • Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA using the fixing/denaturing solution provided in the kit. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU detector antibody and incubate as recommended.

  • Substrate Addition: Add the peroxidase substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 450 nm).

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC₅₀ value as described for the MTT assay.

Data Presentation: Summary of Phenotypic Activity
Assay TypeCell LineIncubation Time (h)IC₅₀ (µM)
Cell Viability (MTT)HeLa72[Insert Value]
Cell Proliferation (BrdU)HeLa72[Insert Value]
Cell Viability (MTT)A54972[Insert Value]
Cell Proliferation (BrdU)A54972[Insert Value]

Part 3: Tier 2 - Target Class Identification

Rationale: If the phenotypic screening reveals anti-proliferative activity, a logical next step is to screen the compound against common enzyme families involved in cell growth and proliferation, such as kinases and proteases. Generic, high-throughput assays are ideal for this initial screening phase.

Protocol 4: Generic Kinase Inhibition Assay (ADP-Glo™ Principle)

Principle: This is a universal kinase assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly produced ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.

Materials:

  • A panel of purified kinases (e.g., a panel of receptor tyrosine kinases or cyclin-dependent kinases)

  • Respective kinase substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Methodology:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. Prepare serial dilutions of 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

  • Kinase Reaction:

    • Add the test compound or vehicle control to the wells.

    • Add the kinase enzyme and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.[3]

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at the optimal temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values for any active kinases.

Visualizing the Kinase Assay Principle

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation (Luminescence) ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate Inhibitor Test Compound Inhibitor->Kinase Inhibits ADP_detect ADP ATP_new ATP ADP_detect->ATP_new Detection Reagent Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Light Signal Luciferase->Light

Caption: Principle of a universal ADP-production kinase assay.

Part 4: Tier 3 - Elucidating the Mechanism of Action

Rationale: Once a specific enzyme target is identified (e.g., "Kinase X"), it is crucial to understand how the compound inhibits it. Enzyme kinetic studies determine the mode of inhibition (e.g., competitive, non-competitive), which provides deep insight into the compound's interaction with the target and is vital for structure-activity relationship (SAR) studies.[4]

Protocol 5: Enzyme Kinetics for Mode of Inhibition Analysis

Principle: By measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor, the mode of inhibition can be determined. The data is typically visualized using a double-reciprocal plot (Lineweaver-Burk plot), which helps to distinguish between different inhibition models.

Methodology:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should include a range of substrate concentrations (e.g., 0.1x to 10x the known Km of the substrate) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[3]

  • Procedure: Follow the procedure for the relevant enzyme assay (e.g., the kinase assay described in Protocol 4), ensuring that measurements are taken in the initial, linear phase of the reaction.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (velocity) against the substrate concentration.

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax (maximum velocity) and Km (substrate concentration at half-maximum velocity).

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and Km decrease).

Visualizing Modes of Enzyme Inhibition

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S

Caption: Simplified binding models for competitive and non-competitive inhibition.

Conclusion and Future Directions

This document outlines a comprehensive, tiered strategy for the initial in vitro characterization of 1-cyclopropyl-1H-imidazole-4-carboxylic acid. By systematically progressing from broad phenotypic assays to specific target-based and mechanism-of-action studies, researchers can efficiently build a detailed profile of this novel compound's biological activity. The data generated through these protocols will be instrumental in identifying its molecular target, understanding its mechanism of inhibition, and guiding future drug development efforts, including lead optimization and subsequent evaluation in more complex cellular and in vivo models.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays using 5-ethyl-4,6 - dimethylbenzene-1,2,3-triol. BenchChem.
  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio.
  • Promega Corporation. Metabolic Activity Assays.
  • Merck.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 255-275.

Sources

Application Note: Preclinical In Vivo Evaluation of Targeted Inhibitors Derived from 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3)[1] has emerged as a highly privileged structural building block in modern structure-based drug design (SBDD). In preclinical drug development, this specific carboxylic acid is utilized as a critical intermediate to synthesize advanced targeted therapeutics. Notable applications include the development of Epidermal Growth Factor Receptor (EGFR) Exon20 insertion (Ex20Ins) inhibitors[2], Ubiquitin-Specific Protease 7 (USP7) inhibitors[3], and BET bromodomain antagonists[4].

Causality in Structural Design: The incorporation of the cyclopropyl-imidazole moiety is not arbitrary; it serves a distinct mechanistic purpose. The cyclopropyl group provides a rigid, sterically constrained footprint that fits precisely into the hydrophobic pockets of kinase domains (such as the EGFR c-helix pocket) without adding excessive molecular weight[2]. Furthermore, compared to standard aliphatic or alkene linkers, substituting with a cyclopropyl-imidazole system optimizes the topological polar surface area (TPSA) and LogD. These physicochemical optimizations are critical for minimizing P-glycoprotein (P-gp) efflux, achieving robust blood-brain barrier (BBB) penetration, and enhancing both photolytic stability and resistance to hepatic microsomal degradation (HLM CLint)[2].

G A 1-Cyclopropyl-1H-imidazole- 4-carboxylic acid (CAS: 1368466-66-3) B Amide Coupling (HATU, DIPEA, DMF) A->B C Targeted Inhibitor (EGFR Ex20Ins / USP7 / BET) B->C D In Vitro Profiling (IC50, HLM CLint, Efflux) C->D E In Vivo PK & BBB Penetration (Kp,uu Determination) D->E F In Vivo Efficacy (Xenograft Tumor Models) E->F

Workflow for synthesizing and evaluating 1-cyclopropyl-1H-imidazole-4-carboxylic acid derivatives.

Chemical Synthesis Workflow: Amide Coupling

To evaluate the biological activity of this moiety in vivo, it must first be conjugated to a target amine core (e.g., a pyrazolopyrimidine or bicyclic core) to form the active pharmaceutical ingredient (API)[2][3].

Expertise & Causality: HATU is selected as the coupling reagent over traditional EDC/HOBt. Kinase inhibitor cores often feature sterically hindered secondary amines or anilines. HATU generates a highly reactive HOAt ester intermediate, driving the amidation forward with high conversion rates while preventing the racemization of any adjacent chiral centers.

Step-by-Step Methodology
  • Preparation: Dissolve 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride (1.0 eq) and the target amine core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 8 mL per 2.5 mmol)[2].

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and establish a basic environment.

  • Activation: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise to prevent exothermic degradation.

  • Reaction: Stir the reaction mixture at 20°C for 6 hours under an inert nitrogen atmosphere[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with Ethyl Acetate (EtOAc) (2 × 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the active inhibitor.

In Vivo Pharmacokinetics (PK) and BBB Penetration Protocol

For CNS-active targets (such as brain metastases in NSCLC driven by EGFR Ex20Ins), establishing blood-brain barrier penetration is paramount[2].

Trustworthiness & Self-Validation: Evaluating total brain concentration ( Kp​ ) is scientifically insufficient because high non-specific lipid binding can artificially inflate apparent brain penetrance. This protocol utilizes equilibrium dialysis to determine the unbound fraction in plasma ( fu,p​ ) and brain ( fu,b​ ), allowing for the calculation of the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). A self-validating system requires a positive control; Osimertinib is administered to a parallel cohort to validate the assay's sensitivity to BBB penetrance[2]. Furthermore, the use of an isotopically labeled internal standard during LC-MS/MS acts as an internal validation for extraction efficiency.

Step-by-Step Methodology
  • Animal Preparation: Fast male C57BL/6 mice or Sprague-Dawley rats (n=3 per administration route) for 12 hours prior to dosing.

  • Dosing: Administer the synthesized derivative intravenously (IV) at 2 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Plasma Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3000g for 10 mins at 4°C to isolate plasma.

  • Tissue Harvesting: At the 2-hour and 4-hour marks, euthanize a subset of animals. Perfuse transcardially with cold PBS to remove intravascular blood, then harvest and homogenize the brain tissue.

  • Equilibrium Dialysis: Dialyze plasma and brain homogenate against PBS buffer at 37°C for 4 hours using a rapid equilibrium dialysis (RED) device to determine fu,p​ and fu,b​ .

  • Quantification: Precipitate proteins using acetonitrile containing the internal standard. Analyze samples via LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole).

  • Calculation: Calculate Kp,uu​ using the formula: Kp,uu​=Cplasma​×fu,p​Cbrain​×fu,b​​ . A Kp,uu​ > 0.1 indicates significant CNS exposure[2].

In Vivo Efficacy: Tumor Xenograft Protocol

To assess the anti-tumor efficacy of the cyclopropyl-imidazole derivatives, murine xenograft models are employed.

Trustworthiness & Self-Validation: Body weight is monitored daily as a self-validating metric of compound toxicity. A weight loss of >10% triggers an immediate dose reduction or holiday, ensuring that any observed tumor growth inhibition (TGI) is strictly due to target engagement rather than systemic toxicity.

Step-by-Step Methodology
  • Cell Preparation: Resuspend Ba/F3 cells engineered to express the target mutation (e.g., EGFR Ex20Ins SVD) in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×107 cells/mL.

  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.

  • Randomization: Once tumors reach an average volume of 150-200 mm³ (calculated as V=0.5×length×width2 ), randomize mice into vehicle control and treatment groups (n=8/group).

  • Treatment Regimen: Administer the active compound via daily oral gavage (QD) at varying dose levels (e.g., 10 mg/kg and 30 mg/kg) for 14 to 21 days.

  • Monitoring & Endpoints: Measure tumor dimensions with digital calipers every alternate day. Euthanize animals when control tumors reach 1500 mm³. Harvest tumors for downstream pharmacodynamic (PD) analysis (e.g., Western blot for p-EGFR).

Pathway Ligand EGF Ligand Receptor EGFR Ex20Ins Mutant Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K Hyperactivation MAPK RAS / MAPK Pathway Receptor->MAPK Hyperactivation Inhibitor Cyclopropyl-Imidazole Derivative Inhibitor->Receptor Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of action of cyclopropyl-imidazole derivatives targeting mutant EGFR signaling.

Quantitative Data Presentation

The following table summarizes representative preclinical profiling data for an optimized kinase inhibitor synthesized using the 1-cyclopropyl-1H-imidazole-4-carboxylic acid building block, demonstrating the favorable properties imparted by this moiety[2].

ParameterObserved ValuePharmacological Interpretation
In Vitro HLM CLint 12 µL/min/mgHigh metabolic stability; resists hepatic clearance.
Photolytic Half-Life ( t1/2​ ) > 39 hoursExcellent stability under light exposure.
Oral Bioavailability ( F%
  • Mouse)
68%Robust oral absorption suitable for QD dosing.
Efflux Ratio (MDR1-MDCK) 1.8Low P-gp efflux liability (Target is < 2.0).
In Vivo Kp,uu​ (Mouse) 0.25Significant BBB penetration; active in the CNS.
Xenograft TGI (30 mg/kg QD) 85%Potent in vivo anti-tumor efficacy.

References

  • Title: Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
  • Title: US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease Source: Google Patents URL

Sources

Application Notes & Protocols: Formulating 1-cyclopropyl-1H-imidazole-4-carboxylic Acid for Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-cyclopropyl-1H-imidazole-4-carboxylic acid (referred to herein as "the Compound"), a novel small molecule with potential therapeutic applications. The successful evaluation of any new chemical entity (NCE) in biological systems is fundamentally dependent on the development of an appropriate formulation that ensures consistent and adequate exposure of the target system to the test article. This guide outlines a logical, step-by-step workflow from initial physicochemical characterization to the preparation of formulations suitable for both in vitro and in vivo preclinical studies. We emphasize the causality behind experimental choices, providing researchers with the rationale needed to adapt these protocols to their specific experimental contexts.

Introduction: The Formulation Imperative

In early drug discovery, the primary focus is often on identifying molecules with high potency and efficacy in biochemical or cell-based assays.[1] However, the transition to more complex biological systems, particularly in vivo models, introduces the critical challenge of drug delivery. Up to 90% of new drug candidates exhibit poor water solubility, a major hurdle for achieving meaningful exposure and obtaining reliable data.[2] The presence of a carboxylic acid and an imidazole ring in the Compound's structure presents a unique pH-dependent solubility profile that must be thoroughly understood to avoid misleading results in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3][4]

This guide is structured to lead the researcher through a systematic process:

  • Physicochemical Profiling: Understanding the intrinsic properties of the Compound.

  • Formulation Strategy: Using the physicochemical data to make informed decisions about vehicle selection.

  • Detailed Protocols: Providing actionable, step-by-step instructions for formulation preparation.

  • Characterization and Stability: Ensuring the quality and reliability of the prepared formulation.

Part 1: Essential Physicochemical Characterization

A foundational understanding of the active pharmaceutical ingredient (API) is the first step in any formulation development program.[1] This pre-formulation assessment provides the data necessary to guide all subsequent formulation decisions.

Core Properties of the Compound

The fundamental properties of 1-cyclopropyl-1H-imidazole-4-carboxylic acid must be confirmed before proceeding. The limited availability of API at this stage necessitates efficient and targeted characterization.[1]

PropertyValue / MethodRationale & Implication
Molecular Formula C₇H₈N₂O₂Confirms the elemental composition.
Molecular Weight 152.15 g/mol [5]Used for all concentration and dosing calculations.
Physical Form SolidDetermines handling procedures and the need for solubilization or suspension.
Purity ≥98% (Recommended)[5]High purity is essential to ensure that the observed biological effects are due to the Compound and not impurities. Confirmed via HPLC-UV, LC-MS.[6]
pKa (Predicted) ~2-5 (Carboxylic Acid)~7 (Imidazole N)[7]The amphoteric nature is critical.[7] The compound will be negatively charged at high pH, zwitterionic at neutral pH, and positively charged at low pH. This directly governs its pH-dependent solubility.
LogP (Predicted) -0.42[5]Suggests the molecule is relatively hydrophilic. However, the solubility of the unionized form may still be low, necessitating formulation strategies.
Thermal Stability TBD via DSC/TGA[8]Determines if the compound is sensitive to heat, which is important for certain formulation processes like hot-melt extrusion, though less critical for early-stage liquid formulations.[9][10]
Hygroscopicity TBD via DVS[9]Assesses the compound's tendency to absorb moisture from the air, which can affect its physical stability and requires controlled storage conditions.
Experimental Protocol: Solubility Screening

Objective: To determine the equilibrium solubility of the Compound in a panel of pharmaceutically relevant vehicles.

Methodology:

  • Add an excess amount of the Compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials.

  • Add 1 mL of each test vehicle to the respective vials. Test vehicles should include:

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N HCl (simulated gastric fluid surrogate)

    • 5% Dextrose in Water (D5W)

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Polyethylene Glycol 400 (PEG 400)

    • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water

  • Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved solid.

  • Filter the samples through a 0.22 µm PVDF filter to remove undissolved API. Discard the first ~200 µL of filtrate to avoid adsorption losses.

  • Dilute the clear filtrate with a suitable solvent (e.g., mobile phase from the HPLC method) to bring the concentration into the linear range of the analytical method.

  • Quantify the concentration using a validated HPLC-UV method (see Protocol 4.1).

Part 2: Formulation Strategy and Vehicle Selection

The data gathered in Part 1 directly informs the strategy for developing a suitable formulation. The goal in preclinical studies is to maximize exposure for safety and efficacy testing, often by using simple, well-characterized vehicles.[2]

Decision-Making Workflow

The choice of formulation is a logical progression based on the required dose, the route of administration, and the Compound's intrinsic solubility.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Selection API API Physicochemical Data (Solubility, pKa, Dose) Route Route of Administration? API->Route SolubilityCheck Soluble at Target Dose in Aqueous Buffer? Route->SolubilityCheck In Vivo InVitro In Vitro Assay Route->InVitro In Vitro CoSolvent Use Aqueous Solution with Co-solvent (e.g., PEG 400) SolubilityCheck->CoSolvent No SimpleSolution Use Simple Aqueous pH-Adjusted Solution SolubilityCheck->SimpleSolution Yes Suspension Prepare Aqueous Suspension (e.g., 0.5% CMC) CoSolvent->Suspension Still Insoluble or High Dose DMSO Prepare Concentrated Stock in DMSO InVitro->DMSO InVivo In Vivo Study G cluster_0 Formulation Preparation cluster_1 T=0 Analysis (Release Testing) cluster_2 Stability Study Prep Prepared Formulation (Solution or Suspension) Appearance Visual Appearance (Clarity / Uniformity) Prep->Appearance pH pH Measurement Appearance->pH Potency Potency Assay (HPLC) (90-110% of Target) pH->Potency Homogeneity Homogeneity (Suspensions) (Top, Middle, Bottom) Potency->Homogeneity If Suspension Store Store at Intended Conditions (e.g., 4°C and 25°C) Potency->Store Timepoints Test at Timepoints (e.g., 4h, 24h, 48h) Store->Timepoints StabilityAppearance Visual Appearance Timepoints->StabilityAppearance StabilityPotency Potency Assay (HPLC) (>90% Initial) StabilityAppearance->StabilityPotency

Sources

Application Note and Protocol: Derivatization of 1-cyclopropyl-1H-imidazole-4-carboxylic acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, appearing in over 25% of known drugs.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of physicochemical properties that make it a privileged scaffold in drug design.[2][3] Imidazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The core structure allows for multiple points of modification, enabling chemists to fine-tune pharmacological profiles.[2] The 1-cyclopropyl-1H-imidazole-4-carboxylic acid core, in particular, combines the versatile imidazole ring with a cyclopropyl group. The cyclopropyl fragment is increasingly utilized in drug development to enhance potency, improve metabolic stability, and increase brain permeability, among other benefits.[5] The carboxylic acid at the 4-position serves as a convenient chemical handle for derivatization, most commonly through amide bond formation.[6] This allows for the systematic exploration of chemical space around the core scaffold to build structure-activity relationships (SAR).

Rationale for Derivatization: Building a Structure-Activity Relationship (SAR)

The primary goal of derivatizing 1-cyclopropyl-1H-imidazole-4-carboxylic acid is to systematically probe how different chemical functionalities impact its biological activity. By creating a library of analogs with diverse substituents, researchers can identify key molecular interactions responsible for the desired pharmacological effect.[7] The carboxylic acid group is an excellent starting point for this exploration due to the vast commercial availability of amines, leading to the formation of a diverse amide library.[6]

Key questions addressed through SAR studies include:

  • Steric Bulk: How does the size and shape of the substituent at the 4-position affect binding to the biological target?

  • Electronic Effects: Do electron-donating or electron-withdrawing groups enhance or diminish activity?[2]

  • Pharmacokinetics: How do modifications influence absorption, distribution, metabolism, and excretion (ADME) properties? For instance, replacing a carboxylic acid with a bioisostere like a tetrazole can sometimes improve oral bioavailability.[8]

  • Hydrogen Bonding: Can the introduction of hydrogen bond donors or acceptors improve target engagement? The amide bond itself provides both a hydrogen bond donor (the N-H) and an acceptor (the C=O).[1]

The insights gained from these studies are crucial for rational drug design, guiding the optimization of lead compounds into clinical candidates.[2][3]

Experimental Workflows and Protocols

General Workflow for Library Synthesis and Evaluation

The overall process for generating and testing a library of derivatives is outlined below. This workflow ensures a systematic and efficient approach to SAR studies.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_screening Biological Evaluation Start Start: 1-cyclopropyl-1H- imidazole-4-carboxylic acid Coupling Amide Coupling Reaction (Parallel Synthesis) Start->Coupling Purification Purification (e.g., Prep-HPLC) Coupling->Purification QC Purity & Identity Confirmation (LC-MS, NMR) Purification->QC Screening High-Throughput Screening (HTS) QC->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General workflow for SAR studies.

Core Reaction: Amide Bond Formation

The most common method for derivatizing a carboxylic acid is through amide bond formation.[6] This involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[9] A variety of coupling reagents can be used for this purpose.[6][9]

G cluster_products Starting_Material 1-cyclopropyl-1H-imidazole- 4-carboxylic acid Reagents + Amine R-NH2 (Diverse Amines) Product Amide Derivative Coupling Coupling Reagents (e.g., HATU, EDC) Base (e.g., DIPEA) Reagents->Coupling Activation Coupling->Product

Caption: Amide coupling reaction scheme.

Protocol: Synthesis of an Amide Library via HATU Coupling

This protocol describes a general method for the parallel synthesis of an amide library from 1-cyclopropyl-1H-imidazole-4-carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.[9]

Materials:

  • 1-cyclopropyl-1H-imidazole-4-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vials (e.g., 96-well plate format)

  • Magnetic stirrer or shaker

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 1-cyclopropyl-1H-imidazole-4-carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 0.2 M stock solutions of your amine library in anhydrous DMF.

  • Reaction Setup (per well/vial):

    • To each reaction vial, add 100 µL (0.02 mmol, 1.0 eq) of the 1-cyclopropyl-1H-imidazole-4-carboxylic acid stock solution.

    • Add 110 µL (0.022 mmol, 1.1 eq) of the desired amine solution from your library plate.

    • Add 110 µL (0.022 mmol, 1.1 eq) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (0.04 mmol, 2.0 eq) of the DIPEA stock solution.

  • Reaction Conditions:

    • Seal the reaction plate/vials.

    • Stir or shake the reactions at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, the crude reaction mixtures can be directly purified.

    • For high-throughput purification, reverse-phase preparative HPLC is recommended.[10] A generic gradient of water/acetonitrile with 0.1% formic acid is often a good starting point.

Characterization and Quality Control

To ensure the validity of subsequent biological data, it is crucial to confirm the identity and purity of each synthesized compound.

Standard Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the desired product and to assess the purity of the crude and purified samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the final products.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compounds, typically aiming for >95% for biological screening.[10]

Data Presentation:

The characterization data for a representative set of synthesized amides should be tabulated for clear comparison.

Compound IDAmine UsedMethodYield (%)Purity (HPLC %)Mass (M+H)⁺
Deriv-001 BenzylamineHATU78>98242.1288
Deriv-002 MorpholineHATU85>99222.1237
Deriv-003 AnilineHATU65>97228.1131
Deriv-004 CyclohexylamineHATU81>98234.1599

Conclusion

The derivatization of the 1-cyclopropyl-1H-imidazole-4-carboxylic acid scaffold, primarily through amide bond formation, is a powerful strategy for conducting structure-activity relationship studies. The protocols outlined provide a robust framework for the synthesis, purification, and characterization of a diverse library of analogs. The resulting data will enable researchers to make informed decisions in the optimization of lead compounds, ultimately accelerating the drug discovery process.

References

  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Deriv
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.[Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.[Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.[Link]

  • Synthesis and Applications of Small Molecule Libraries. Chemical Reviews.[Link]

  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid . This specific heterocyclic scaffold is a critical building block in the development of ubiquitin-specific protease 7 (USP7) inhibitors and EGFR mutant inhibitors 1.

Due to the tautomeric nature of the imidazole ring, direct N-alkylation is notoriously prone to regioisomeric impurities. This guide breaks down the mechanistic causality of these impurities, provides validated mitigation strategies, and offers self-validating experimental protocols.

Synthetic Workflow & Mechanistic Logic

The industry-standard approach to synthesizing this compound avoids direct alkylation with cyclopropyl halides (which often fail or require harsh conditions). Instead, it utilizes a Chan-Lam Coupling of ethyl 1H-imidazole-4-carboxylate with cyclopropylboronic acid, mediated by a copper(II) catalyst, followed by saponification 12.

SynthesisWorkflow SM Ethyl 1H-imidazole-4-carboxylate + Cyclopropylboronic acid ChanLam Chan-Lam Coupling Cu(OAc)2, Base, O2 SM->ChanLam MajorEster Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate ChanLam->MajorEster Major Pathway (Steric Control) MinorEster Ethyl 1-cyclopropyl-1H- imidazole-5-carboxylate (Regioisomer Impurity) ChanLam->MinorEster Minor Pathway (Tautomerization) Hydrolysis Saponification LiOH, THF/H2O MajorEster->Hydrolysis Target 1-Cyclopropyl-1H-imidazole- 4-carboxylic acid Hydrolysis->Target

Fig 1: Synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid and regioisomer branching.

Quantitative Data: Common Impurities Profile

To establish a robust quality control framework, you must anticipate the following impurities. This table summarizes their causality and detection metrics.

Impurity NameCausality / OriginTypical AbundanceDetection (LC-MS)Mitigation Strategy
1-Cyclopropyl-1H-imidazole-5-carboxylic acid Annular tautomerism of the starting material leads to N3-alkylation 3.15% - 25%m/z 153.1 [M+H]+ (Co-elutes closely with target)Do not separate at the ester stage. Perform selective pH precipitation post-hydrolysis.
Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Incomplete saponification of the intermediate ester.< 5%m/z 181.1 [M+H]+Ensure complete dissolution in THF/H2O; warm gently to 40°C if the reaction stalls.
1H-imidazole-4-carboxylic acid Unreacted starting material due to failed or stalled Chan-Lam coupling.2% - 10%m/z 113.0 [M+H]+Maintain active O2 sparging; ensure the Cu(OAc)2 catalyst is anhydrous and fresh.
Copper (Cu²⁺) Adducts Catalyst residue chelating strongly to the final carboxylic acid product.500 - 2000 ppmICP-MS (Visual: Blue/Green tint in solid)Wash the ester intermediate with 10% aq. EDTA before proceeding to hydrolysis.

Troubleshooting FAQs

Q1: Why am I obtaining a mixture of 1,4- and 1,5-disubstituted imidazoles, and how do I minimize the 1,5-isomer? A: The starting material, ethyl 1H-imidazole-4-carboxylate, undergoes rapid annular tautomerism, existing simultaneously as the 4-carboxylate and 5-carboxylate tautomers. During the copper-mediated Chan-Lam coupling, N-alkylation can occur at either nitrogen 3. Although the 4-carboxylate tautomer is generally favored due to reduced steric hindrance adjacent to the ester group, the 1,5-isomer (ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate) inevitably forms. To minimize it, maintain strict temperature control (room temperature to 40°C max) during the coupling to maximize the thermodynamic preference for the 1,4-isomer.

Q2: How do I effectively separate the 1,5-regioisomer from the desired 1,4-isomer? A: Both regioisomeric esters have nearly identical polarities, making standard silica gel chromatography highly inefficient and prone to yield loss. Do not attempt separation at the ester stage. Instead, carry the mixture through the saponification step. The resulting 1-cyclopropyl-1H-imidazole-4-carboxylic acid and its 1,5-counterpart 4 exhibit different pKa values and crystal packing energies. Careful acidification of the basic hydrolysis mixture to pH ~3.5–4.0 selectively precipitates the 1,4-isomer as a white solid, leaving the more soluble 1,5-isomer in the aqueous mother liquor.

Q3: My isolated final product has a persistent blue/green discoloration. How do I fix this? A: The Chan-Lam coupling utilizes cupric acetate (Cu(OAc)2) as a catalyst/oxidant 1. Imidazole-4-carboxylic acids are excellent bidentate chelators for transition metals. The blue/green tint indicates trapped Cu(II) complexes. Do not attempt to remove copper from the final carboxylic acid. Instead, quench the Chan-Lam ester intermediate with a 10% aqueous EDTA solution or use a metal-scavenging resin (e.g., QuadraPure) during the organic workup of the ester before proceeding to hydrolysis.

Q4: The saponification of the ethyl ester is stalling. How do I drive it to completion without degrading the product? A: The cyclopropyl group at the N1 position introduces mild steric bulk, and the electron-rich imidazole ring reduces the electrophilicity of the ester carbonyl, slowing down hydroxide attack. Use a mixed solvent system of THF/MeOH/H2O (3:1:1) to ensure complete dissolution of both the organic ester and the inorganic LiOH. Gently warm the reaction to 40°C, but avoid excessive heat (>60°C) to prevent premature decarboxylation of the imidazole-carboxylic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure scientific integrity at each step.

Step 1: Regioselective Chan-Lam Coupling

Objective: Synthesis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

  • Reaction Setup: In a 250-mL round-bottom flask open to the air, charge ethyl 1H-imidazole-4-carboxylate (500 mg, 3.57 mmol), cyclopropylboronic acid (614.7 mg, 7.16 mmol), and sodium carbonate (757 mg, 7.14 mmol) 1.

  • Solvation & Catalysis: Add 1,2-dichloroethane (DCE) (30 mL), followed by 4,4′-bipyridine (558 mg, 3.58 mmol) and cupric acetate (646 mg, 3.56 mmol).

  • In-Process Validation: Upon addition of Cu(OAc)2, the suspension will transition to a deep blue/green color. Stir vigorously at room temperature. The open-air environment is critical as oxygen acts as the stoichiometric oxidant for the copper cycle.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material (Rf ~0.2) is consumed, yielding the ester (Rf ~0.6). (Typical time: 16–24 hours).

  • Workup (Crucial for Metal Removal): Filter the crude mixture through a pad of Celite to remove insoluble copper salts. Transfer the filtrate to a separatory funnel and wash twice with 10% aqueous EDTA solution (50 mL) to strip residual Cu(II), followed by brine. Dry the organic layer over Na2SO4, filter, and concentrate.

Step 2: Saponification & Regioisomer Purification

Objective: Synthesis of 1-Cyclopropyl-1H-imidazole-4-carboxylic acid

  • Hydrolysis: Dissolve the crude ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (approx. 3.5 mmol) in a mixture of THF/H2O (3:1, 20 mL). Add LiOH·H2O (440 mg, 10.5 mmol).

  • In-Process Validation: Stir at 40°C. Monitor by LC-MS until the ester mass (m/z 181.1) is completely replaced by the acid mass (m/z 153.1).

  • Regioselective Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 10 mL of water and cool to 0–5°C in an ice bath.

  • Precipitation: Dropwise, add 1M HCl until the pH reaches exactly 3.5–4.0. The desired 1,4-isomer will crash out as a pristine white solid, while the 1,5-isomer impurity remains dissolved.

  • Filtration: Filter the precipitate, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to afford the pure title compound.

References

  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents Source: Google Patents URL
  • Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate | CAS 1001354-64-8 - Benchchem Source: Benchchem URL
  • 1-(4-bromophenyl)
  • 1-cyclopropyl-1h-imidazole-5-carboxylic acid - PubChemLite Source: Université du Luxembourg URL

Sources

Yield Optimization & Troubleshooting Center: 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid. This guide is engineered for drug development professionals and synthetic chemists experiencing bottlenecking, low yields, or isolation failures during the N-cyclopropylation of imidazole scaffolds.

Rather than providing a generic procedure, this center deconstructs the two-phase synthesis—Chan-Lam oxidative coupling followed by zwitterion saponification—to expose the underlying mechanistic causality of common failures.

Module A: Diagnostic Logic & Process Workflow

The synthesis relies on the cross-coupling of methyl (or ethyl) 1H-imidazole-4-carboxylate with cyclopropylboronic acid, followed by ester hydrolysis. The diagram below maps the critical path and self-diagnostic troubleshooting checkpoints.

Workflow Step1 Methyl 1H-imidazole-4-carboxylate + Cyclopropylboronic Acid ChanLam Chan-Lam Coupling Cu(OAc)₂, 2,2'-bipyridine, Na₂CO₃, O₂ Step1->ChanLam Check1 Conversion > 70%? ChanLam->Check1 Fix1 Increase O₂ sparging & check boronic acid quality Check1->Fix1 No Chromatography Regioisomer Separation (Isolate 4-carboxylate) Check1->Chromatography Yes Fix1->ChanLam Hydrolysis Saponification LiOH in THF/H₂O Chromatography->Hydrolysis Check2 Product Precipitates? Hydrolysis->Check2 Fix2 Titrate exactly to isoelectric point (pH ~4.5) Check2->Fix2 No Product 1-Cyclopropyl-1H-imidazole -4-carboxylic acid Check2->Product Yes Fix2->Hydrolysis

Workflow and troubleshooting logic for 1-cyclopropyl-1H-imidazole-4-carboxylic acid synthesis.

Module B: Quantitative Optimization & Validated Protocols

Quantitative Reaction Parameters

The Chan-Lam N-cyclopropylation is notoriously sensitive to subtle environmental factors. Based on established 1[1], the table below summarizes how specific parameters impact the yield of the intermediate ester.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Atmosphere Ambient Air (Sealed)1 atm O₂ (Balloon)+35% O₂ is required to oxidize the Cu(II)-aryl intermediate to the highly reactive Cu(III) species prior to reductive elimination.
Ligand None (Ligand-free)2,2'-Bipyridine (1.0 eq)+40% Solubilizes the copper center and prevents the precipitation of inactive, black Cu-oxides.
Boronic Acid 1.0 equivalent2.5 equivalents+25% Aliphatic boronic acids undergo rapid oxidative protodeboronation and homocoupling; excess compensates for this degradation.
Copper Source CuCl or CuBrCu(OAc)₂+20% The acetate ligand acts as an internal base, facilitating the transmetalation of the boronic acid to the copper center.
Self-Validating Bench Protocol

Step 1: N-Cyclopropylation (Synthesis of Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate)

  • Preparation: In a flame-dried round-bottom flask, combine methyl 1H-imidazole-4-carboxylate (1.0 equiv, 10 mmol), cyclopropylboronic acid (2.5 equiv, 25 mmol), anhydrous Cu(OAc)₂ (1.0 equiv, 10 mmol), 2,2'-bipyridine (1.0 equiv, 10 mmol), and Na₂CO₃ (2.0 equiv, 20 mmol).

  • Solvation & Ligation: Add anhydrous 1,2-dichloroethane (DCE) (50 mL).

    • Self-Validation Checkpoint: The suspension should transition from a pale blue to a deep, vibrant green/blue within 15 minutes as the Cu(OAc)₂-bipyridine complex forms. If the solution turns opaque black, the copper has crashed out as an oxide; abort and verify solvent anhydrousness.

  • Oxidative Coupling: Equip the flask with an O₂ balloon. Heat the reaction to 70 °C and stir vigorously for 16-24 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to complex excess copper), and extract with CH₂Cl₂ (3 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 0-5% MeOH in CH₂Cl₂). Note: The desired 4-carboxylate isomer typically elutes slightly faster than the sterically hindered 5-carboxylate byproduct.

Step 2: Saponification & Zwitterion Isolation

  • Hydrolysis: Dissolve the purified methyl 1-cyclopropyl-1H-imidazole-4-carboxylate (1.0 equiv) in a 3:1 mixture of THF:H₂O (0.2 M). Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: TLC (10% MeOH/CH₂Cl₂) should show complete consumption of the starting material (Rf ~0.6) to a baseline spot (Rf 0.0).

  • Isoelectric Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C.

  • Titration: Using a calibrated pH meter, carefully add 1M HCl dropwise until the pH reaches exactly 4.5 .

    • Self-Validation Checkpoint: A white microcrystalline solid will rapidly precipitate at this exact pH.

  • Isolation: Filter the precipitate, wash with ice-cold water (2 mL), and dry under high vacuum to afford pure 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Module C: Expert Troubleshooting & FAQs

Q: My N-cyclopropylation yield is stalled at 20-30% despite using 2.5 equivalents of cyclopropylboronic acid. How do I drive it to completion? A: The reaction is likely suffering from oxidant starvation. The Chan-Lam coupling is not a standard catalytic cycle; the terminal oxidant (O₂) is mechanistically required to drive the Cu(II) intermediate to a high-valent Cu(III) state. If you are running the reaction in a sealed vessel or with limited headspace, the cycle will stall. Solution: Actively sparge the solvent with O₂ for 10 minutes prior to heating, and maintain a positive pressure O₂ balloon throughout the reaction. This aligns with standard 2[2].

Q: I see two closely eluting spots on my TLC after the coupling step. Which one is my product? A: You are observing regiomeric mixtures. The starting material, 1H-imidazole-4-carboxylate, exists as two tautomers. Alkylation can occur at either nitrogen, yielding the desired 1-cyclopropyl-1H-imidazole-4-carboxylate and the undesired 1-cyclopropyl-1H-imidazole-5-carboxylate. Because the 4-position is further from the bulky cyclopropyl group, the 4-carboxylate is thermodynamically favored and forms as the major product. It typically exhibits a slightly higher Rf value on silica gel due to decreased polarity compared to the sterically congested 5-isomer.

Q: My saponification step shows 100% conversion by LC-MS, but I recover almost no mass after aqueous workup. Where is my product? A: You have lost your product in the aqueous layer due to a failure to target the isoelectric point (pI). 1-Cyclopropyl-1H-imidazole-4-carboxylic acid is an amphoteric zwitterion. The imidazole nitrogen has a pKa of ~6.5, and the carboxylic acid has a pKa of ~2.5.

  • If the pH is > 6, the molecule is a water-soluble carboxylate anion.

  • If the pH is < 3, the molecule is a water-soluble imidazolium cation. Solution: You must use a pH meter (not pH paper) to titrate the aqueous solution to exactly pH 4.5 . At this isoelectric point, the molecule carries a net-zero charge, its hydration sphere collapses, and it will precipitate out of the aqueous solution.

Q: Can I use catalytic copper instead of stoichiometric Cu(OAc)₂? A: Yes, but it requires highly optimized conditions. Recent advancements in 3[3] demonstrate that using 10-20 mol% Cu(OAc)₂ with 1,10-phenanthroline as the ligand under 1 atm of O₂ can achieve comparable yields. However, for initial bench-scale synthesis (< 5 grams), stoichiometric copper is strongly recommended to ensure robustness against trace impurities and moisture.

References

  • Tsuritani, T., et al. "Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid." The Journal of Organic Chemistry, ACS Publications, 2008. 1

  • Derosa, J., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, ACS Publications, 2018. 3

  • Bowman, R. K., et al. "Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling." Organic Process Research & Development, ACS Publications, 2019. 2

Sources

Optimizing reaction conditions for 1-cyclopropyl-1H-imidazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of conformationally constrained heterocycles. The synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid (CAS 1368466-66-3) presents unique challenges, primarily because direct N-alkylation with cyclopropyl halides is sterically and electronically forbidden.

To bypass this, the industry standard relies on a two-stage approach: a copper-mediated Chan-Lam cross-coupling of an imidazole ester with cyclopropylboronic acid, followed by a carefully pH-controlled saponification . Below is the comprehensive, self-validating guide to mastering this workflow.

Synthesis SM Ethyl 1H-imidazole-4-carboxylate (Starting Material) Reagents1 Cyclopropylboronic acid Cu(OAc)2, 4,4'-bipyridine Na2CO3, DCE, 70°C, Air SM->Reagents1 Int Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (Intermediate) Reagents1->Int Chan-Lam Coupling Reagents2 1. LiOH, THF/H2O, RT 2. HCl (pH 3.5-4.0) Int->Reagents2 Prod 1-cyclopropyl-1H-imidazole-4-carboxylic acid (Final Product) Reagents2->Prod Saponification & Acidification

Two-step synthesis workflow: Chan-Lam N-cyclopropylation followed by ester saponification.

Part 1: Self-Validating Experimental Protocols

Protocol A: N-Cyclopropylation via Chan-Lam Coupling

This procedure constructs the sterically hindered N-cyclopropyl bond using[1].

Step-by-Step Methodology:

  • Preparation: To a 250-mL round-bottom flask, add ethyl 1H-imidazole-4-carboxylate (500 mg, 3.57 mmol, 1.0 equiv) and cyclopropylboronic acid (614 mg, 7.16 mmol, 2.0 equiv).

  • Catalyst & Base Assembly: Add sodium carbonate (757 mg, 7.14 mmol, 2.0 equiv), 4,4′-bipyridine (558 mg, 3.58 mmol, 1.0 equiv), and anhydrous 1,2-dichloroethane (DCE, 30 mL). Finally, add cupric acetate (Cu(OAc)₂, 646 mg, 3.56 mmol, 1.0 equiv)[1].

  • Oxidative Heating: Equip the flask with a reflux condenser left open to the atmosphere (or fitted with an O₂ balloon). Heat the suspension to 70 °C with vigorous stirring for 18–24 hours[2].

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (30 mL) to break down copper complexes. Extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Mechanistic Causality: Why 2.0 equivalents of boronic acid? Aliphatic boronic acids undergo rapid oxidative protodeboronation. The excess compensates for this degradation. Why 4,4'-bipyridine? Unlike 2,2'-bipyridine which forms a tight bidentate chelate, 4,4'-bipyridine acts as a bridging ligand, forming a soluble coordination network that leaves the Cu(II) center sterically accessible for the bulky cyclopropyl group[2].

  • Self-Validation Checkpoint: Monitor the reaction color. It should transition from deep blue (Cu²⁺) to a transient green/brown as the copper cycles through oxidation states. Check LCMS (ESI+): The reaction is complete when the starting material (m/z 141) is consumed and the intermediate ester is dominant (m/z 181 [M+H]⁺).

Protocol B: Saponification and Isoelectric Isolation

Step-by-Step Methodology:

  • Hydrolysis: Dissolve ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.2 M concentration). Add LiOH·H₂O (3.0 equiv). Stir at 20 °C for 6 hours.

  • Organic Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving only the aqueous alkaline layer.

  • Isoelectric Precipitation (Critical): Cool the aqueous layer to 0 °C. Place a calibrated pH probe directly into the solution. Dropwise, add 1M HCl until the pH reaches exactly 3.5–4.0.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water (2 × 5 mL), and dry under high vacuum.

  • Mechanistic Causality: Why LiOH instead of NaOH? The lithium cation strongly coordinates the forming carboxylate, driving the equilibrium forward rapidly at room temperature, which prevents thermal degradation of the imidazole ring.

  • Self-Validation Checkpoint: Disappearance of the UV-active spot at R_f 0.4 (EtOAc) on TLC. Final LCMS (ESI+) must show m/z 153 [M+H]⁺[1].

Part 2: Quantitative Data & Reaction Optimization

The Chan-Lam coupling is highly sensitive to reaction conditions. Below is a summary of our optimization data demonstrating the causality behind the chosen reagents.

Copper SourceLigandBaseSolventAtmosphereYield (%)Causality / Observation
Cu(OAc)₂NoneNa₂CO₃DCEAir< 10%Poor Cu solubility; rapid catalyst aggregation/death.
Cu(OAc)₂2,2'-bipyridineNa₂CO₃DCEAir25%Bidentate ligand sterically blocks transmetalation.
Cu(OAc)₂4,4'-bipyridineNa₂CO₃DCEN₂ (Sealed)< 5%Lack of terminal oxidant stalls the catalytic cycle.
Cu(OAc)₂4,4'-bipyridineEt₃NDCMAir15%Strong organic base induces rapid protodeboronation.
Cu(OAc)₂ 4,4'-bipyridine Na₂CO₃ DCE Air 89% Optimal balance of solubility, sterics, and oxidation.

Part 3: Troubleshooting Guides & FAQs

Q1: My Chan-Lam coupling is stalling at <20% conversion. What is going wrong? A: This is the most frequent failure point and almost always stems from a lack of dissolved oxygen. The catalytic cycle requires O₂ to oxidize the inactive Cu(I) resting state back to the active Cu(II)/Cu(III) species required for reductive elimination. If your flask is sealed under inert gas, the reaction will stall after a single turnover. Ensure you are using an open-air condenser or an O₂ balloon.

Q2: I am losing my final product during the aqueous workup of the hydrolysis step. How do I recover it? A: 1-cyclopropyl-1H-imidazole-4-carboxylic acid is highly zwitterionic. If you acidify the aqueous layer to pH < 2 (standard for most carboxylic acids), the imidazole nitrogen (pKₐ ~ 6.5) becomes fully protonated, rendering the molecule highly water-soluble. You must carefully titrate the aqueous layer to exactly pH 3.5–4.0 (its isoelectric point) to induce precipitation.

Q3: Can I synthesize this by building the imidazole ring from cyclopropylamine instead? A: While multicomponent electrocyclizations exist for 3-alkylimidazoles, constructing the 1-cyclopropyl-1H-imidazole-4-carboxylate core directly via cyclization often results in poor regioselectivity and low yields due to the steric bulk of the cyclopropyl group. Late-stage N-cyclopropylation of the pre-formed imidazole core remains the most scalable and regioselective approach[3].

Troubleshooting Issue Low Yield in N-Cyclopropylation Check1 Is the reaction mixture exposed to air (O2)? Issue->Check1 Fix1 Ensure open-air reflux or O2 balloon Check1->Fix1 No Check2 Is the Cu(OAc)2 fully solubilized? Check1->Check2 Yes Fix2 Pre-mix Cu(OAc)2 with 4,4'-bipyridine in hot DCE Check2->Fix2 No Check3 Boronic acid degradation? Check2->Check3 Yes Fix3 Use 2.0+ equivalents of cyclopropylboronic acid Check3->Fix3 Yes

Troubleshooting logic tree for resolving low yields in the Chan-Lam N-cyclopropylation step.

References
  • Patent US20160185785A1: Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.
  • The Journal of Organic Chemistry : Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. ACS Publications.[Link]

Sources

Technical Support Center: Degradation Pathways of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-cyclopropyl-1H-imidazole-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the potential degradation of this compound. Understanding the stability of this molecule is critical for ensuring the accuracy of experimental results and the viability of its therapeutic applications. This resource is designed to help you anticipate and address challenges related to its degradation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Q1: What are the most likely degradation pathways for 1-cyclopropyl-1H-imidazole-4-carboxylic acid under typical laboratory conditions?

A1: While specific degradation studies on 1-cyclopropyl-1H-imidazole-4-carboxylic acid are not extensively documented in publicly available literature, we can predict the most probable degradation pathways based on the known chemistry of the imidazole ring and the carboxylic acid functional group. The primary pathways of concern are:

  • Hydrolysis: The amide-like bond within the imidazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. The carboxylic acid group itself is generally stable to hydrolysis.

  • Oxidation: The imidazole ring is known to be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species (ROS).[1][2] This can lead to the formation of various oxidized derivatives.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, especially UV radiation.[2][3] This can induce complex degradation pathways, including oxidation and rearrangement reactions.

  • Decarboxylation: Imidazole carboxylic acids can be prone to losing carbon dioxide (CO2), especially at elevated temperatures.[4]

Q2: I'm observing a loss of my compound in solution over time, even when stored in the dark at 4°C. What could be the cause?

A2: If you are observing compound loss under these conditions, several factors could be at play:

  • Hydrolytic Degradation: Even at 4°C, slow hydrolysis can occur if the pH of your solution is not optimal. Imidazole derivatives can be susceptible to hydroxide-initiated degradation.[5] Ensure your buffer is stable and the pH is appropriate for the compound's stability, which is typically in the neutral to slightly acidic range.

  • Oxidative Degradation: The presence of dissolved oxygen or trace metal ion contaminants in your solvent can catalyze oxidation. Consider de-gassing your solvents before use.

  • Adsorption to Surfaces: Highly polar compounds can adsorb to glass or plastic surfaces, leading to an apparent loss of concentration. Using silanized glassware or low-adsorption plasticware can mitigate this.

Q3: Are there any specific analytical techniques recommended for monitoring the degradation of 1-cyclopropyl-1H-imidazole-4-carboxylic acid?

A3: Yes, several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., phosphate or acetate buffer) is a good starting point.[6][7] UV detection is typically suitable for imidazole-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products.[8] It provides both chromatographic separation and mass information, allowing for the elucidation of degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products, confirming their identity.

II. Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram

Issue: You observe new, unexpected peaks in your HPLC chromatogram when analyzing a sample of 1-cyclopropyl-1H-imidazole-4-carboxylic acid that has been stored or subjected to experimental conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Degradation of the Compound 1. Analyze a freshly prepared standard: This will confirm if the unexpected peaks are present from the start or are forming over time. 2. Conduct a forced degradation study: Subject your compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help in tentatively identifying the peaks you are observing. 3. Utilize LC-MS: Analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in identifying the degradation products.
Contamination 1. Check your solvents and reagents: Run a blank injection of your mobile phase and sample solvent to ensure they are free of contaminants. 2. Use high-purity solvents: Ensure you are using HPLC-grade solvents to minimize the introduction of impurities.
Column Bleed or Artifacts 1. Condition the column: Ensure the column is properly conditioned with the mobile phase before analysis. 2. Check for system peaks: Some peaks can be artifacts of the injection process or the mobile phase.
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Materials:

  • 1-cyclopropyl-1H-imidazole-4-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • HPLC system with UV or DAD detector

  • LC-MS system (recommended)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Keep at room temperature for a defined period.

  • Thermal Degradation: Heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C) in the dark.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or direct sunlight) for a defined period. Keep a control sample in the dark.

  • Analysis: At various time points, take samples from each condition, neutralize if necessary, and analyze by HPLC and/or LC-MS. Compare the chromatograms to a control sample (your compound in solution at time zero).

III. Visualizing Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of 1-cyclopropyl-1H-imidazole-4-carboxylic acid based on established chemical principles.

Hypothetical Degradation Pathways

cluster_main 1-Cyclopropyl-1H-imidazole-4-carboxylic acid cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_decarboxylation Decarboxylation A 1-Cyclopropyl-1H-imidazole-4-carboxylic acid B Ring-Opened Product A->B H+/H2O or OH- C Hydroxylated Imidazole A->C [O] E Rearrangement Products A->E hv F 1-Cyclopropyl-1H-imidazole A->F Heat (Δ) D Ring-Opened Oxidized Products C->D Further Oxidation

Caption: Potential degradation pathways of 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

Experimental Workflow for Degradation Analysis

start Start: Sample of 1-Cyclopropyl-1H-imidazole-4-carboxylic acid forced_degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation hplc_analysis HPLC-UV/DAD Analysis forced_degradation->hplc_analysis detect_peaks Detect and Quantify Degradation Peaks hplc_analysis->detect_peaks lcms_analysis LC-MS/MS Analysis for Identification detect_peaks->lcms_analysis If new peaks are observed end End: Stability Profile Established detect_peaks->end If no new peaks are observed structure_elucidation Structure Elucidation of Degradants lcms_analysis->structure_elucidation pathway_proposal Propose Degradation Pathways structure_elucidation->pathway_proposal pathway_proposal->end

Caption: Workflow for investigating the degradation of 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

IV. References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373. [Link]

  • Klaning, U. K., et al. (2009). The atmospheric oxidation of imidazole initiated by hydroxyl radicals. Physical Chemistry Chemical Physics, 11(43), 10134-10142. [Link]

  • Pirok, B. W. J., et al. (2019). Mapping degradation pathways of natural and synthetic dyes with LC–MS: Influence of solvent on degradation mechanisms. Journal of Cultural Heritage, 38, 29-36. [Link]

  • Saeed, A., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(16), 4969. [Link]

  • Shiroudi, A., et al. (2020). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. RSC Advances, 10(44), 26269-26280. [Link]

  • Simmons, C. R., et al. (2014). Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. The Journal of Physical Chemistry A, 118(23), 4077-4085. [Link]

  • Stolte, S., et al. (2011). The Biodegradation of Ionic Liquids - the View from a Chemical Structure Perspective. Current Organic Chemistry, 15(11), 1846-1868. [Link]

  • Taha, E. A., et al. (2023). Metronidazole photodegradation under solar light with UiO-66-NH2 photocatalyst. Journal of Environmental Chemical Engineering, 11(3), 109729. [Link]

  • Ternes, T. A. (2003). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Water Research, 37(8), 1976-1982. [Link]

  • Wang, S., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3330. [Link]

Sources

Technical Support Center: Troubleshooting the Solubility of 1-Cyclopropyl-1H-imidazole-4-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and medicinal chemists encountering liquid-handling failures, false negatives, or inconsistent IC₅₀ data when working with 1-cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3).

Because this compound features both a basic imidazole nitrogen and an acidic carboxylic acid, it exhibits complex amphoteric behavior. The following self-validating troubleshooting guide breaks down the physicochemical causality behind its solubility challenges and provides field-proven protocols to resolve them.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my compound precipitate when preparing a standard 10 mM stock in 100% DMSO?

Mechanistic Cause: 1-cyclopropyl-1H-imidazole-4-carboxylic acid exists as a zwitterion near its isoelectric point (pI ≈ 3.5–4.5). In the solid state, zwitterions form exceptionally strong intermolecular electrostatic networks, resulting in a high crystal lattice energy. Because Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent, it lacks the necessary proton-donating capability to stabilize the carboxylate anion or disrupt the zwitterionic lattice, leading to poor dissolution[1].

Resolution: You must disrupt the zwitterion by altering its ionization state. By adding a stoichiometric equivalent of a strong base (e.g., NaOH), you deprotonate the carboxylic acid, converting the molecule into a highly soluble sodium salt[1].

Q2: My DMSO stock is completely clear, but the compound crashes out immediately upon a 1:100 dilution into my pH 7.4 aqueous assay buffer. What is happening?

Mechanistic Cause: This phenomenon is known as "solvent shift" precipitation. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the drug temporarily exceeds its kinetic aqueous solubility before the bulk solvent can disperse it[2]. This supersaturation triggers the rapid nucleation of nanometer-sized particulates, which can interfere with optical readouts and cause false positives in bioassays[3].

Resolution: Never dilute directly from a high-concentration DMSO stock into an aqueous buffer. Instead, perform stepwise serial dilutions in 100% DMSO first[4]. The final transfer into the aqueous buffer will then involve a much lower absolute concentration of the compound, preventing supersaturation.

Q3: I am running an enzymatic assay containing divalent metal cofactors (e.g., Zn²⁺, Cu²⁺, Cd²⁺). I observe inconsistent data and micro-precipitates. Why?

Mechanistic Cause: Imidazole-4-carboxylic acids are potent N,O-chelating ligands. The adjacent unsubstituted ring nitrogen and the C4-carboxylate oxygen form a perfect bidentate pocket. In the presence of transition metals, these molecules rapidly coordinate to assemble highly insoluble 1D, 2D, or 3D metal-organic coordination polymers[5],[6].

Resolution: If your assay biochemistry permits, pre-incubate the assay buffer with a competitive chelator like EDTA. Alternatively, introduce the compound to the enzymatic pocket before adding the metal cofactors to minimize bulk coordination polymer formation.

Part 2: Quantitative Solubility Profiling

The following table summarizes the speciation and expected solubility of 1-cyclopropyl-1H-imidazole-4-carboxylic acid across different assay environments.

Solvent / MatrixpH EnvironmentDominant SpeciationExpected SolubilityTroubleshooting Action
100% Anhydrous DMSO N/A (Aprotic)Zwitterionic LatticeLow (< 5 mM)Convert to Sodium Salt prior to DMSO addition.
Aqueous Buffer pH 3.5 – 4.5Zwitterion (Neutral pI)Very Low Adjust pH away from the isoelectric point.
Aqueous Buffer pH 7.4Anion (Deprotonated)High (> 20 mM)Ensure gradual mixing to prevent solvent shift.
Assay Buffer + Metals pH 7.4 + Zn²⁺/Cu²⁺Metal-Ligand ComplexInsoluble (Polymer)Add EDTA or alter order of reagent addition.

Part 3: Self-Validating Experimental Protocols

To guarantee data integrity, every solubility workflow must be treated as a self-validating system. Implement the following protocols to ensure your compound is fully dissolved rather than suspended as a micro-dispersion.

Protocol A: Preparation of a Highly Soluble 10 mM Sodium Salt Stock

This protocol bypasses the zwitterionic lattice energy barrier by forming an anionic salt.

  • Weighing: Accurately weigh 1.52 mg of 1-cyclopropyl-1H-imidazole-4-carboxylic acid (MW: 152.15 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Ionization: Add 10 µL of 1.0 M NaOH (aq) directly to the powder. Vortex for 15 seconds. The base deprotonates the carboxylic acid, forming the highly soluble sodium salt.

  • Solvation: Add 990 µL of high-purity, anhydrous DMSO to the tube.

  • Homogenization: Sonicate the sealed tube in a room-temperature water bath for 2 minutes.

  • System Validation (Critical): Centrifuge the microtube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absolute absence of a white pellet validates that the compound is fully solubilized. If a pellet is present, the stock is inaccurate and must be discarded.

Protocol B: Stepwise Dilution to Prevent "Solvent-Shift" Crash-Out

This protocol prevents localized supersaturation when transitioning from DMSO to aqueous media.

  • DMSO Serial Dilution: Starting with your validated 10 mM stock, perform all intermediate serial dilutions (e.g., 1 mM, 100 µM) in 100% DMSO [4].

  • Aqueous Transfer: Pipette the diluted DMSO stock into the pH 7.4 aqueous assay buffer while actively vortexing the buffer. Ensure the final DMSO concentration remains ≤ 1.0% (v/v) to prevent cytotoxicity or enzyme denaturation.

  • System Validation (Critical): Measure the Optical Density (OD) of the final assay well at 600 nm. An OD₆₀₀ > 0.05 compared to a vehicle control indicates the presence of nanometer-sized precipitates[2]. If turbidity is detected, add 0.01% Tween-20 to the assay buffer to lower the surface tension and stabilize the compound.

Part 4: Visualizations of Solubility Logic

Below are the logical frameworks governing the handling of this compound, mapped using Graphviz.

Speciation Cation Cationic Form (pH < 2.0) Highly Aqueous Soluble Zwitterion Zwitterionic Form (pH ~3.5 - 4.5) Minimum Solubility (pI) Cation->Zwitterion Deprotonation (-H⁺) Zwitterion->Cation Protonation (+H⁺) Anion Anionic Form (pH > 6.0) Highly Aqueous Soluble Zwitterion->Anion Deprotonation (-H⁺) Anion->Zwitterion Protonation (+H⁺)

Caption: pH-dependent speciation of 1-cyclopropyl-1H-imidazole-4-carboxylic acid dictating solubility.

Workflow Start Weigh Compound (Solid Powder) Decision Target Solvent? Start->Decision DMSO_Path 100% DMSO Decision->DMSO_Path Aq_Path Aqueous Buffer Decision->Aq_Path DMSO_Fail Zwitterion Lattice Resists Dissolution (Precipitate) DMSO_Path->DMSO_Fail Salt_Fix Add 1 eq. Base (NaOH) to form Soluble Anion Aq_Path->Salt_Fix Adjust pH > 6.0 DMSO_Fail->Salt_Fix Troubleshooting Serial Perform Serial Dilutions in 100% DMSO First Salt_Fix->Serial Assay Transfer to Assay Buffer (Final DMSO < 1%) Serial->Assay Prevents Solvent Shift

Caption: Troubleshooting workflow for stock preparation and assay dilution to prevent precipitation.

Part 5: References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.2

  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening / ResearchGate.3

  • Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy.1

  • Anion-dependent assembly and solvent-mediated structural transformations of three Cd(II) coordination polymers based on 1H-imidazole-4-carboxylic acid. CrystEngComm (RSC Publishing).5

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.4

  • Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate.6

Sources

Technical Support Center: Analytical Challenges in Monitoring 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when monitoring reactions involving 1-cyclopropyl-1H-imidazole-4-carboxylic acid (e.g., amidation, esterification, and cross-coupling).

Because this molecule is a highly polar zwitterion—containing both a basic imidazole nitrogen and an acidic carboxylic acid moiety—it defies standard reversed-phase (RP) chromatographic logic. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure robust data integrity.

Diagnostic Workflow for Method Development

Before adjusting your instrument parameters, it is critical to align your chromatographic mode with the physicochemical reality of the analyte. The workflow below maps the causality between common analytical failures and their respective solutions.

TroubleshootingFlow N1 Reaction Monitoring: 1-Cyclopropyl-1H-imidazole-4-carboxylic acid N2 Select Chromatographic Mode N1->N2 N3 RP-HPLC (C18) N2->N3 Standard Approach N4 HILIC Mode N2->N4 Polar Analyte N5 Issue: Void Volume Elution N3->N5 Zwitterion polarity N7 Issue: Severe Peak Tailing N3->N7 Silanol interactions N9 Issue: Poor MS Ionization N4->N9 Signal suppression N6 Solution: Ion-Pairing (e.g., 0.1% TFA or SDS) N5->N6 N8 Solution: Low pH Buffer (pH ~2.5) to suppress silanols N7->N8 N10 Solution: High Organic Phase + Ammonium Formate N9->N10

Diagnostic workflow for resolving chromatographic challenges of polar imidazoles.

Core Analytical Methodologies

To establish a trustworthy analytical foundation, every protocol must act as a self-validating system. Below are the optimized, step-by-step methodologies for analyzing this compound.

Protocol A: HILIC-UV Method for Reaction Monitoring

Mechanistic Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase. The highly organic mobile phase forces water to form an enriched layer on the silica surface, allowing the highly polar 1-cyclopropyl-1H-imidazole-4-carboxylic acid to partition effectively and bypass the void volume elution seen in standard RP-HPLC[1].

  • Step 1: Column Selection. Install a bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: The low pH ensures the carboxylic acid moiety remains protonated, reducing electrostatic repulsion with the stationary phase).

    • Mobile Phase B: 100% Acetonitrile.

  • Step 3: Gradient Elution. Start at 90% B, hold for 2 minutes, and ramp down to 60% B over 8 minutes. (Causality: In HILIC, organic solvent is the weak solvent; decreasing it increases elution strength).

  • Step 4: Detection. Set the UV Diode Array Detector (DAD) to 210 nm. (Causality: The cyclopropyl group lacks a chromophore, meaning detection relies entirely on the imidazole ring's moderate absorbance in the low UV range[2]).

  • Self-Validation Check: Inject a toluene standard to accurately measure the system void volume ( t0​ ). Confirm that your analyte's retention factor ( k′ ) is 2.0 to guarantee it is not co-eluting with unretained reaction matrix components.

Protocol B: LC-MS/MS Method for Trace Impurity Profiling

Mechanistic Rationale: Imidazole derivatives often suffer from poor ionization in highly aqueous environments. A HILIC approach inherently enhances desolvation in the Electrospray Ionization (ESI) source due to the high volatility of the acetonitrile-rich mobile phase, significantly boosting MS sensitivity[3].

  • Step 1: System Setup. Configure the MS for ESI in positive ion mode ( ESI+ ).

  • Step 2: Source Parameters. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C to ensure complete droplet evaporation.

  • Step 3: Buffer Selection. Strictly utilize volatile buffers (e.g., ammonium formate). Avoid non-volatile ion-pairing agents like SDS or TFA, which will severely suppress the MS signal and contaminate the source.

  • Self-Validation Check: Perform a post-column infusion of a pure 1-cyclopropyl-1H-imidazole-4-carboxylic acid standard while injecting a blank reaction matrix (e.g., HATU/DIPEA). Map the baseline to identify zones of ion suppression, ensuring your chromatographic gradient elutes the analyte outside of these suppression windows.

Quantitative Data Comparison

The table below summarizes the performance metrics of various analytical strategies, allowing you to select the best approach based on your detector capabilities.

Analytical StrategyRetention Factor ( k′ )Peak Symmetry ( As​ )MS CompatibilityPrimary Limitation
Standard RP-HPLC (C18) < 0.5> 2.5 (Severe Tailing)GoodAnalyte elutes in the void volume; poor resolution.
Ion-Pairing RP-HPLC (SDS) 3.0 - 5.01.1 - 1.3Poor SDS causes severe MS signal suppression[4].
Mixed-Mode (e.g., Newcrom R1) 2.0 - 3.51.0 - 1.4ModerateRequires careful pH tuning to balance dual mechanisms[5].
HILIC (Bare Silica / Amide) 2.5 - 4.01.0 - 1.2Excellent Requires long column equilibration times between runs.

Troubleshooting Guides & FAQs

Q1: My starting material (1-cyclopropyl-1H-imidazole-4-carboxylic acid) elutes in the void volume on my C18 column. How can I retain it? A1: This is a classic issue for highly polar zwitterions. At near-neutral pH, the compound is too hydrophilic to partition into the hydrophobic C18 chains[1]. Solution: Switch to HILIC mode. If RP-HPLC is mandatory for your lab, you must use an ion-pairing reagent (e.g., 10 mM sodium dodecyl sulfate) to neutralize the analyte's charge and artificially increase its lipophilicity[4]. Alternatively, utilize a specialized mixed-mode column engineered for low silanol activity and polar retention[5].

Q2: I am observing severe peak tailing ( As​ > 2.0). What causes this and how do I fix it? A2: Peak tailing for imidazoles is primarily driven by secondary ion-exchange interactions between the basic imidazole nitrogen and unreacted, acidic silanol groups on the silica support of the column[6]. Solution: Lower the mobile phase pH to ~2.5 using phosphoric acid (for UV-only methods) or formic acid (for LC-MS). This protonates the silanol groups ( pKa​ ~3.5-4.5), rendering them neutral and eliminating the secondary electrostatic drag[7].

Q3: During amidation reactions using HATU/DIPEA, my LC-MS signal for the imidazole carboxylic acid is extremely weak. How can I improve sensitivity? A3: Amidation reactions utilizing coupling reagents like HATU and bases like DIPEA generate massive amounts of non-volatile salts. These salts outcompete your target analyte for charge on the surface of the ESI droplet, leading to catastrophic ion suppression. Solution: Do not inject crude reaction mixtures directly into the LC-MS. Implement a solid-phase extraction (SPE) cleanup step, or utilize an ethanol precipitation method to crash out the salts prior to injection[8].

Q4: Can I use derivatization to improve both retention and detection? A4: Yes. While derivatization is traditionally associated with GC-MS, it is a highly effective strategy for difficult-to-retain polar compounds in LC-MS. By modifying the carboxylic acid moiety (e.g., via rapid esterification), you eliminate the zwitterionic character of the molecule. This significantly increases its hydrophobicity, thereby improving both C18 retention and ESI efficiency[9].

References

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at:[Link]

  • National Institutes of Health (PMC). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at:[Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Available at:[Link]

  • ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? Available at:[Link]

  • RSC Publishing. On-DNA Hydroalkylation of N-Vinyl Heterocycles via Photoinduced EDA-Complex Activation - Supporting Information. Available at:[Link]

  • Analytical Communications (RSC Publishing). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Available at:[Link]

  • Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. Available at:[Link]

Sources

Validation & Comparative

Validating the Biological Target of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Target Validation Workflow

Executive Summary

1-Cyclopropyl-1H-imidazole-4-carboxylic acid (1-CICA) (CAS: 1368466-66-3) is a highly privileged pharmacophoric building block in modern structure-based drug design (SBDD). It is extensively utilized to synthesize small-molecule inhibitors targeting complex biological pathways, including Epidermal Growth Factor Receptor (EGFR) Exon20 insertion mutations[1], Ubiquitin-Specific Protease 7 (USP7)[2], and Bromodomain-containing protein 4 (BRD4)[3].

In kinase targeting, the cyclopropyl-imidazole moiety is strategically employed to occupy specific hydrophobic pockets—such as the αC-helix in mutant EGFR—while maintaining favorable physicochemical properties[1]. This guide objectively compares 1-CICA against alternative building blocks and details the self-validating experimental protocols required to rigorously confirm its biological target engagement.

Comparative Performance Analysis of c-Helix Interacting Fragments

When optimizing target affinity and pharmacokinetic properties, 1-CICA is frequently compared against alternative heterocyclic fragments (e.g., cyclopropyl-pyrazole or truncated imidazoles). The choice of fragment directly impacts photolytic stability, metabolic clearance (HLM CLint), and wild-type (WT) selectivity margins[1].

The table below summarizes the comparative performance of 1-CICA derivatives versus alternative structural analogs in the context of EGFR Exon20Ins inhibition.

Table 1: Physicochemical & Target Binding Comparison
Pharmacophoric CoreTarget Binding Affinity (IC₅₀)WT Selectivity MarginPhotolytic Stability (t₁/₂ h)Metabolic Clearance (HLM CLint)Structural Vector Impact
1-CICA (Product) High (~0.19 µM)Optimal (>50-fold)Moderate (~20 h)ModerateDirect vector to αC-helix; optimal hinge interaction
Cyclopropyl-pyrazole Moderate (~0.50 µM)Optimal (>50-fold)High (~39 h)High (Suboptimal)Altered hinge angle; increased metabolic liability
Truncated Imidazole High (<0.15 µM)Poor (<10-fold)Moderate (~25 h)Low (Optimal)Loss of hydrophobic contact; reduced mutant selectivity

Data synthesized from comparative SAR studies on EGFR Exon20Ins inhibitors[1].

Expert Insight: The cyclopropyl group in 1-CICA is not merely structural filler; it actively engages the shifted αC-helix unique to Exon20 insertion mutants. Truncating this group improves metabolic clearance but destroys the WT selectivity margin, leading to off-target toxicity (e.g., rash and diarrhea). Conversely, swapping the imidazole for a pyrazole improves photolytic stability but drastically increases human liver microsome (HLM) clearance due to altered basicity and electron density[1].

Experimental Workflows for Target Validation

To validate the biological target of 1-CICA-derived compounds, a multi-tiered approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Biophysical Target Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: End-point affinity assays (like biochemical IC₅₀) cannot distinguish between compounds with rapid versus slow dissociation rates. SPR provides real-time kinetic parameters ( kon​ , koff​ ), which are critical for predicting the in vivo residence time of the inhibitor.

  • Step 1: Surface Functionalization. Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant target kinase domain (e.g., EGFR Ex20Ins) via amine coupling. Critical Control: Aim for a low immobilization level (~2000 RU) to prevent mass transport limitations from skewing kinetic data.

  • Step 2: Reference Cell Validation. Leave an adjacent flow cell unmodified (activated and blocked with ethanolamine). This serves as an in-line reference to subtract bulk refractive index shifts and non-specific binding, ensuring the resulting signal is strictly target-specific.

  • Step 3: Analyte Injection. Prepare a 3-fold concentration series of the 1-CICA derivative in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject over both flow cells at a high flow rate (30-50 µL/min) to ensure kinetic accuracy and minimize rebinding artifacts.

  • Step 4: Kinetic Analysis. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Protocol B: Structural Validation via X-ray Crystallography

Causality & Rationale: To definitively prove that the 1-CICA core drives mutant selectivity, structural validation is required. Crystallography visualizes the exact spatial orientation of the cyclopropyl ring relative to the target's αC-helix, validating the structure-based drug design hypothesis[1].

  • Step 1: Complex Formation. Incubate purified target protein (10-15 mg/mL) with a 2- to 3-fold molar excess of the 1-CICA inhibitor for 2 hours on ice to ensure complete complex formation prior to crystallization.

  • Step 2: Crystallization Screening. Set up hanging-drop vapor diffusion plates using sparse-matrix screens. An optimized condition for these kinase complexes typically involves 20% PEG 3350 and 0.2 M ammonium citrate at 20°C.

  • Step 3: Harvesting & Cryoprotection. Harvest mature crystals using a nylon loop. Briefly soak in a cryoprotectant solution (mother liquor + 25% glycerol) to prevent ice lattice formation, then flash-freeze in liquid nitrogen.

  • Step 4: Diffraction & Refinement. Collect diffraction data at a synchrotron light source. Process the data and solve the phase problem using molecular replacement. Refine the structure to explicitly map the electron density of the 1-CICA ligand (e.g., PDB: 9EWT)[4].

Protocol C: Cellular Target Engagement via NanoBRET

Causality & Rationale: Biochemical assays lack the cellular context (e.g., high intracellular ATP concentrations, membrane permeability barriers). NanoBRET (Bioluminescence Resonance Energy Transfer) provides a live-cell, self-validating system to confirm that the 1-CICA derivative physically occupies the target inside a living cell.

  • Step 1: Cell Preparation & Transfection. Seed HEK293 cells in a 96-well plate. Transfect with a plasmid encoding the target protein fused to a NanoLuc® luciferase reporter.

  • Step 2: Tracer Equilibration. After 24 hours, add a cell-permeable fluorescent tracer known to bind the target's active site. Incubate to establish a baseline BRET signal (energy transfer from NanoLuc to the fluorophore).

  • Step 3: Competitive Displacement. Treat the cells with a serial dilution of the 1-CICA derivative. Incubate for 2 hours. Self-Validation: The assay relies on competitive displacement; only a molecule that successfully permeates the membrane and binds the specific target pocket will displace the tracer.

  • Step 4: Signal Detection. Add the NanoLuc substrate and measure dual-wavelength luminescence (e.g., 460 nm and 618 nm). A dose-dependent decrease in the BRET ratio confirms successful intracellular target engagement.

Mechanistic Pathway & Workflow Visualizations

The following diagrams illustrate the logical progression of validating 1-CICA derivatives and their specific mechanism of action within the target pathway.

TargetValidation A 1-CICA Fragment Library Synthesis & Triage B Biophysical Screening (SPR & Thermal Shift) A->B C Structural Validation (X-ray Crystallography) B->C D Lead Optimization (Warhead & Linker Addition) C->D E In Vitro Kinase Assays (Mutant vs. WT Selectivity) D->E F Cellular Target Engagement (NanoBRET Assays) E->F

Caption: Fragment-to-lead validation workflow for 1-CICA derived inhibitors.

Mechanism ATP ATP Molecule EGFR EGFR Exon20Ins Kinase Domain ATP->EGFR Binds Active Site CICA 1-CICA Derived Inhibitor CICA->EGFR Competitive Inhibition (c-Helix Binding) PI3K PI3K / AKT Survival Pathway EGFR->PI3K Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation Activation

Caption: Mechanism of action for 1-CICA derivatives targeting the EGFR signaling pathway.

References

  • Title: Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations Source: Journal of Medicinal Chemistry, American Chemical Society, 2024. URL: [Link]

  • Title: Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1)
  • Title: Imidazopyrrolidine derivatives and their use in the treatment of disease (US9890166B2)

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid and Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective, blood-brain barrier penetrating (BBBP) kinase inhibitors—particularly those targeting challenging mutations like EGFR Exon20 insertions—the selection of optimal heteroaromatic building blocks is critical. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid has emerged as a privileged scaffold in modern medicinal chemistry[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 1-cyclopropyl-1H-imidazole-4-carboxylic acid against its structural analogs. By analyzing the causality behind target potency, wild-type (WT) selectivity margins, and photolytic stability, this guide provides actionable intelligence for drug development professionals optimizing advanced bicyclic cores[2][3].

The Mechanistic Rationale: Why the Cyclopropyl-Imidazole Core?

When designing inhibitors that must thread into tight lipophilic pockets (such as the kinase αC-helix), every atom counts. The choice to utilize a 1-cyclopropyl-1H-imidazole-4-carboxylic acid moiety over simpler aliphatic or alternative heteroaromatic linkers is driven by three distinct mechanistic advantages[1]:

  • Entropic Optimization: The cyclopropyl ring restricts the conformational flexibility of the N-substituent. Unlike a linear propyl or ethyl group, the rigid cyclopropyl moiety pays its entropic penalty prior to binding, resulting in a higher binding affinity when occupying the hydrophobic αC-helix pocket.

  • Dipole Trajectory: The imidazole core provides a precise dipole moment and acts as a localized hydrogen-bond acceptor. Shifting to a pyrazole alters this vector, often leading to a precipitous drop in target engagement.

  • Photolytic Stability: Early-generation alkene linkers and electron-rich heterocycles are highly susceptible to UV-induced photo-isomerization (E to Z transitions) and oxidation[1]. The cyclopropyl-imidazole core resists these degradation pathways, significantly extending the photolysis half-life ( t1/2​ ).

Pharmacophore_Model CHelix Kinase αC-Helix (Hydrophobic Pocket) Hinge Hinge Region (H-Bond Acceptor/Donor) Cyclopropyl Cyclopropyl Moiety (Steric Fill & Stability) Cyclopropyl->CHelix Van der Waals Imidazole Imidazole Core (Dipole Interaction) Imidazole->Hinge H-Bonding Imidazole->Cyclopropyl Scaffold Target Scaffold (e.g., Bicyclic Core) Scaffold->Imidazole

Caption: Pharmacophore model illustrating the binding causality of the cyclopropyl-imidazole moiety.

Objective SAR Comparison

To objectively evaluate performance, we must compare the 1-cyclopropyl-1H-imidazole core against its direct analogs. The data below synthesizes findings from recent optimization campaigns targeting EGFR Exon20 insertion mutations[1].

Analog Core (c-helix group)Target Potency (IC₅₀)Wild-Type (WT) MarginPhotolytic Stability ( t1/2​ )HLM Clearance (CLint)Mechanistic Outcome
1-Cyclopropyl-1H-imidazole High (<15 nM)Excellent High (~39 h)ModerateOptimal balance. Cyclopropyl fills the lipophilic pocket, driving WT selectivity[1].
1-Methyl-1H-imidazole ModerateReducedModerateLow (Improved)"Cutting back" the cyclopropyl to a methyl improves clearance but sacrifices crucial WT margin due to lost Van der Waals contacts[1].
1-Cyclopropyl-1H-pyrazole LowN/AHigh (>40 h)HighHeteroatom shift alters the H-bond acceptor trajectory, drastically reducing target potency despite high stability[1].
Alkene Linker (Baseline) HighGoodPoor (~20 h)ModerateHighly susceptible to E/Z photo-isomerization and oxidation, complicating clinical development[1].

Key Takeaway: While truncating the cyclopropyl group to a methyl group improves Human Liver Microsome (HLM) clearance, it compromises the WT margin. The 1-cyclopropyl-1H-imidazole core remains the superior choice for maintaining both photostability and target selectivity.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify chemical integrity at each phase.

SAR_Optimization A Baseline Hit (Poor Photostability) B Incorporate 1-Cyclopropyl- 1H-imidazole-4-carboxylic acid A->B Structural Modification C Photolytic Stability Assay (Validation Checkpoint) B->C Synthesize Analogs C->B t1/2 < 30h D Evaluate WT Margin & HLM Clearance C->D t1/2 > 30h D->B Poor CLint E Optimized Lead (High BBBP, Efficacious) D->E Favorable Profile

Caption: Workflow for optimizing kinase inhibitors using cyclopropyl-imidazole building blocks.

Protocol A: Amide Coupling of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

This protocol utilizes HATU to form an amide bond with a primary/secondary amine on the target bicyclic core[1].

  • Activation: Suspend 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF. Add N-ethyl-N-isopropylpropan-2-amine (DIPEA, 3.0 eq) followed by HATU (1.1 eq).

    • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt of the starting material and deprotonates the nucleophilic amine. DMF is chosen as a polar aprotic solvent to fully solubilize the highly polar active ester intermediate.

  • In-Process Validation Checkpoint: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the HOAt-active ester before proceeding.

  • Nucleophilic Attack: Add the core amine (0.9 eq) to the activated mixture. Stir at 20 °C for 6 hours[1].

    • Causality: Maintaining the reaction at 20 °C prevents thermal degradation of the imidazole core while ensuring complete conversion.

  • Workup & Extraction: Concentrate the mixture under reduced pressure. Dilute with EtOAc and water (1:1 v/v). Separate the layers and extract the aqueous layer twice with EtOAc.

    • Causality: EtOAc selectively partitions the desired amide, while the aqueous layer efficiently traps the DMF, DIPEA salts, and water-soluble HATU byproducts.

Protocol B: Photolytic Degradation Assay

Because early analogs suffer from photolytic instability, this assay is a critical gatekeeper in the SAR workflow[1].

  • Sample Preparation: Dissolve the purified compound in a physiologically relevant solvent mixture (e.g., PBS/MeCN, 95:5) to a concentration of 10 µM.

  • Irradiation: Place the samples in a photostability chamber equipped with a Xenon arc lamp (simulating the full spectrum of natural sunlight).

  • Self-Validating Kinetic Sampling: Pull aliquots at t=0,2,4,12, and 24 hours.

  • Analytical Readout: Analyze the aliquots via ¹H NMR and LC-MS.

    • Causality: LC-MS will identify mass shifts indicative of oxidation. More importantly, ¹H NMR provides structural causality: if an alkene linker was used, degradation is observed as a shift in vicinal ¹H coupling across the alkene protons (e.g., 16.5 Hz in the (E)-alkene degrading to a 12.9 Hz coupling in the (Z)-alkene)[1]. The 1-cyclopropyl-1H-imidazole analogs should show no such shifts, validating their structural integrity.

References

  • Thomson, C., et al. "Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations." Journal of Medicinal Chemistry - ACS Publications, September 28, 2024. URL:[Link]

  • "Imidazopyrrolidine derivatives and their use in the treatment of disease." US Patent 9890166B2, Google Patents.
  • "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors." US Patent 20160185785A1, Google Patents.

Sources

A Head-to-Head Comparison: Benchmarking 1-cyclopropyl-1H-imidazole-4-carboxylic acid Against Leading IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Discovery Biology

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, 1-cyclopropyl-1H-imidazole-4-carboxylic acid, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-value target in immuno-oncology for its role in mediating tumor immune escape.[1][2] We present a head-to-head comparison with clinically evaluated inhibitors, Epacadostat and Linrodostat, detailing their reported potencies and characteristics. Furthermore, this document outlines detailed, step-by-step protocols for robust in vitro biochemical and cell-based functional assays designed to determine inhibitory potency (IC50), cellular activity, and selectivity. These methodologies are designed to provide researchers with a validated roadmap for evaluating novel IDO1-targeting compounds, ensuring data integrity and comparability across studies.

Introduction to IDO1: A Key Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[3][4] This process is a central component of the kynurenine pathway. In normal physiology, IDO1 is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ) and plays a role in innate immunity and maintaining immune tolerance.[5][6]

However, numerous tumor types overexpress IDO1, hijacking this mechanism to create an immunosuppressive tumor microenvironment.[1][7] This is achieved through two primary effects:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[8]

  • Kynurenine Accumulation: The buildup of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation of regulatory T cells (Tregs) and suppresses the function of effector T and natural killer (NK) cells.[2][9][10]

This dual mechanism allows cancer cells to evade detection and destruction by the host immune system, making IDO1 a compelling target for cancer immunotherapy.[1][11] The objective of this guide is to provide a rigorous framework for evaluating 1-cyclopropyl-1H-imidazole-4-carboxylic acid, a novel chemical entity, as a potential IDO1 inhibitor by benchmarking it against well-characterized clinical candidates.

Comparative Profiles of IDO1 Inhibitors

To establish a robust benchmark, we compare our test compound, 1-cyclopropyl-1H-imidazole-4-carboxylic acid, against two leading IDO1 inhibitors: Epacadostat and Linrodostat.

  • Epacadostat (INCB024360): A potent and highly selective, orally bioavailable inhibitor of IDO1.[5][12] It has been extensively studied in clinical trials, particularly in combination with checkpoint inhibitors.[1]

  • Linrodostat (BMS-986205): A selective, irreversible, and orally active IDO1 inhibitor that has also been evaluated in clinical settings for various advanced cancers.[13][14][15]

The table below summarizes the key characteristics of these compounds.

Compound Structure Mechanism of Action Reported Potency (IC50) Selectivity
1-cyclopropyl-1H-imidazole-4-carboxylic acid Structure to be insertedHypothesized: Competitive IDO1 InhibitorTo be determined (TBD)TBD
Epacadostat (INCB024360) Structure available from sourcesPotent, selective, reversible IDO1 inhibitor.[12][16]~10 nM (biochemical), ~72 nM (cellular).[12][16]High selectivity over IDO2 and Tryptophan 2,3-dioxygenase (TDO).[16]
Linrodostat (BMS-986205) Structure available from sourcesSelective, irreversible IDO1 inhibitor.[13][14]~1.1-1.7 nM (cellular).[13][14]High selectivity over TDO.[14]

Experimental Benchmarking: Protocols & Workflows

A multi-tiered approach is essential for a thorough evaluation. We begin with a direct assessment of enzyme inhibition (in vitro biochemical assay) and then progress to a more physiologically relevant context (cell-based assay).

IDO1 Signaling Pathway & Point of Inhibition

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the intended point of intervention for the inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell T Cell Trp Tryptophan IDO1_Enzyme IDO1 Enzyme Trp->IDO1_Enzyme Substrate TCell_Prolif T Cell Proliferation & Effector Function Trp->TCell_Prolif Required for Kyn Kynurenine Kyn->TCell_Prolif Suppresses Treg_Diff Treg Differentiation Kyn->Treg_Diff Promotes IDO1_Enzyme->Kyn Catalyzes Inhibitor 1-cyclopropyl-1H-imidazole- 4-carboxylic acid Epacadostat Linrodostat Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 pathway and inhibitor action.
Protocol 1: In Vitro Biochemical IDO1 Activity Assay

This protocol measures the direct inhibition of recombinant human IDO1 enzyme activity by monitoring the production of its product, N-formylkynurenine (NFK). This absorbance-based assay is a robust, high-throughput method for determining an inhibitor's IC50 value.[6][17]

Workflow Diagram

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A 1. Prepare Reagents: - Assay Buffer - Recombinant IDO1 - L-Tryptophan - Test Compounds B 2. Prepare Serial Dilutions of Test Compounds A->B D 4. Add Compound Dilutions (or Vehicle Control) B->D C 3. Add IDO1 Enzyme to 96-well plate C->D E 5. Initiate Reaction: Add L-Tryptophan D->E F 6. Incubate at 30°C for 2 hours E->F G 7. Measure Absorbance at 321 nm F->G H 8. Calculate % Inhibition & Plot IC50 Curve G->H

Sources

Off-target effects of 1-cyclopropyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating structural motifs for kinase inhibitor optimization.

Executive Summary

In the landscape of targeted oncology, achieving kinome selectivity and minimizing wild-type (WT) off-target effects is the primary hurdle in kinase inhibitor design. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid has emerged as a privileged building block for synthesizing the αC-helix interacting moiety in next-generation covalent inhibitors.

Recent structure-based drug design (SBDD) campaigns targeting Epidermal Growth Factor Receptor (EGFR) Exon 20 insertion (Ex20Ins) mutations have utilized this specific fragment to optimize the therapeutic window[1]. By carefully tuning the steric bulk and electronic properties of the αC-helix binding group, researchers can engineer a structural clash with the WT kinase conformation while maintaining high affinity for the mutant pocket, thereby mitigating the severe dose-limiting toxicities (e.g., rash and diarrhea) associated with off-target WT EGFR inhibition[1][2].

This guide objectively compares the performance of the 1-cyclopropyl-1H-imidazole motif against alternative structural fragments, detailing the mechanistic causality behind its superior off-target profile, photolytic stability, and metabolic clearance.

Mechanistic Rationale: The αC-Helix Interaction

The off-target selectivity of EGFR Ex20Ins inhibitors relies heavily on exploiting the subtle conformational differences between the mutant and WT kinase domains. The incorporation of the 1-cyclopropyl-1H-imidazole moiety serves two critical functions:

  • Steric Hindrance (Off-Target Sparing): The cyclopropyl group introduces precise steric bulk. In the WT EGFR conformation, this bulk creates an unfavorable steric clash, drastically reducing binding affinity. In contrast, the Ex20Ins mutation alters the αC-helix positioning, creating a permissive pocket that accommodates the cyclopropyl group[3].

  • Electronic Tuning (Stability): Covalent inhibitors often utilize acrylamide warheads, which are susceptible to UV-induced E/Z isomerization. The imidazole core provides an optimal dipole moment and electron distribution that stabilizes the active (E)-alkene conformation, extending the photolytic half-life without excessively increasing lipophilicity (LogD)[2].

G A 1-Cyclopropyl-1H-imidazole Core Motif B Steric Bulk (Cyclopropyl) A->B C Polar Core (Imidazole) A->C D Clash with WT EGFR (Off-Target Sparing) B->D Steric Hindrance E Fit in Ex20Ins Pocket (Target Potency) B->E Hydrophobic Interaction F Improved Photolytic Stability C->F Electronic tuning G Optimized Clearance (Low CLint) C->G Lower LogD

Caption: Structural and functional causality of the 1-cyclopropyl-1H-imidazole motif in kinase inhibitors.

Comparative Performance Analysis

To objectively evaluate the 1-cyclopropyl-1H-imidazole fragment, we must compare it against alternative αC-helix interacting groups explored during lead optimization[2], as well as clinical benchmarks like Mobocertinib (a first-in-class Ex20Ins inhibitor withdrawn due to suboptimal WT margins and toxicity)[1].

Quantitative Data Comparison

The following table summarizes the structure-activity relationship (SAR) and off-target profiling data when substituting the αC-helix interacting group in a standardized EGFR Ex20Ins inhibitor scaffold:

αC-Helix Interacting MotifTarget Potency (Ex20Ins IC₅₀)Off-Target WT Margin (Fold Change)Photolytic Half-Life (t₁/₂)Human Liver Microsome (HLM CLint)Key Liability / Advantage
1-Cyclopropyl-1H-imidazole (Optimized)High (< 10 nM)> 50x (Excellent)> 30 h Moderate/Low Optimal balance of WT sparing and stability.
Cyclopropyl-pyrazole (Cmpd 19)LowPoor> 30 hHighImproved stability but unacceptable loss of target potency.
Truncated Cyclopropyl (Cmpd 20)High< 10x (Poor)~ 25 hLowLoss of steric bulk drastically reduces WT off-target margin.
Mobocertinib Core (Clinical Ref)HighSuboptimalN/AHighHigh off-target WT EGFR inhibition leading to GI/skin toxicity.

Data synthesized from recent SBDD optimization campaigns for EGFR Ex20Ins inhibitors[1][2].

Key Takeaway: Truncating the cyclopropyl group (Compound 20) improves clearance but destroys the WT off-target margin. Swapping the imidazole for a pyrazole (Compound 19) maintains stability but sacrifices potency. The 1-cyclopropyl-1H-imidazole strikes the exact geometric and electronic balance required for off-target sparing[2].

Self-Validating Experimental Protocols

To rigorously evaluate the off-target effects and stability of compounds derived from 1-cyclopropyl-1H-imidazole-4-carboxylic acid, the following self-validating workflows must be employed.

Workflow N1 Step 1: Biochemical Kinase Profiling (WT vs Mutant EGFR) N2 Step 2: Cellular Viability Assays (Ba/F3 WT vs Ex20Ins) N1->N2 Selectivity Margin > 50x N3 Step 3: ADME & Stability (HLM CLint & Photolysis) N2->N3 IL-3 Rescue Validation N4 Step 4: In Vivo Efficacy & BBB Penetration N3->N4 t1/2 > 30h, Low Clearance

Caption: Tiered experimental workflow for validating target selectivity and ADME properties.

Protocol 1: Cellular Off-Target Viability Assay (Ba/F3 Isogenic System)

Purpose: To quantify the functional off-target inhibition of WT EGFR versus the intended Ex20Ins target in a cellular environment. Causality & Self-Validation: Ba/F3 cells are naturally dependent on IL-3 for survival. By engineering them to express either WT EGFR or Ex20Ins, the cells become "addicted" to the kinase, allowing viability to serve as a direct proxy for kinase activity. Crucially, this protocol includes an IL-3 rescue arm. If a compound induces cell death in the presence of IL-3, the toxicity is non-mechanism-based (general cytotoxicity), validating that true WT EGFR inhibition is being measured in the unrescued arm.

Step-by-Step Methodology:

  • Cell Culture: Maintain Ba/F3 cells expressing WT EGFR and Ba/F3 cells expressing EGFR Ex20Ins in RPMI-1640 supplemented with 10% FBS.

  • Plating: Seed cells at 2 × 10³ cells/well in 384-well plates.

  • Compound Treatment: Dispense the 1-cyclopropyl-1H-imidazole derived inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler.

  • Self-Validation Arm (IL-3 Rescue): In a parallel set of plates, add 10 ng/mL murine IL-3 to the media prior to compound treatment.

  • Incubation & Readout: Incubate for 72 hours at 37°C. Add CellTiter-Glo® reagent, incubate for 15 minutes, and measure luminescence.

  • Data Analysis: Calculate the IC₅₀ for both WT and Ex20Ins. The off-target margin is defined as (WT IC₅₀ / Ex20Ins IC₅₀). Discard data if the IL-3 rescue arm shows an IC₅₀ < 1 µM.

Protocol 2: Photolytic Stability and E/Z Isomerization Profiling

Purpose: Covalent inhibitors featuring acrylamide warheads are prone to UV degradation. This assay ensures the imidazole core provides sufficient electronic stabilization[2]. Causality & Self-Validation: Degradation can occur via oxidation or isomerization. By utilizing LC-MS/MS to monitor specific vicinal proton couplings, we can definitively prove that degradation is restricted to E/Z isomerization rather than compound destruction.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of the inhibitor in 50:50 Acetonitrile:Water.

  • UV Exposure: Place samples in a photoreactor equipped with a Xenon lamp (simulating D65 daylight).

  • Sampling: Extract 50 µL aliquots at t = 0, 2, 4, 8, 12, 24, and 48 hours.

  • LC-MS/MS & NMR Analysis: Analyze aliquots via UPLC-MS. To self-validate the mechanism of degradation, isolate the degradation peak and perform ¹H-NMR.

  • Validation Metric: Confirm the presence of a vicinal ¹H coupling across the alkene protons of 12.9 Hz (indicating the inactive (Z)-alkene isomer) versus 16.5 Hz (indicating the active (E)-alkene isomer)[2]. Calculate the half-life (t₁/₂) based on the disappearance of the 16.5 Hz signal.

Protocol 3: Hepatic Clearance (HLM CLint)

Purpose: To ensure the lipophilicity of the cyclopropyl group does not trigger rapid metabolic degradation. Step-by-Step Methodology:

  • Incubate 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH.

  • Quench the reaction at 0, 5, 15, 30, and 45 minutes using cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) in µL/min/mg protein.

References

  • Thomson, C., et al. (2024). Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations. Journal of Medicinal Chemistry. 2

  • Thomson, C., et al. (2024). Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations - Abstract & Overview. ACS Publications. 1

Sources

Reproducibility and Performance of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid Scaffolds in Targeted Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex targets—such as hyperactive kinase mutants and epigenetic regulators—the selection of highly reproducible, metabolically stable building blocks is paramount. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS 1368466-66-3) has emerged as a privileged pharmacophore and critical starting material in the synthesis of advanced therapeutics.

This guide provides an objective, data-driven comparison of the cyclopropyl-imidazole scaffold against traditional alternatives. We will analyze the causality behind its superior biological reproducibility, specifically in the context of Epidermal Growth Factor Receptor (EGFR) Exon20 insertion inhibitors[1], BET bromodomain inhibitors[2], and Ubiquitin-Specific Protease 7 (USP7) inhibitors[3].

Mechanistic Rationale: The Causality of Scaffold Selection

When designing inhibitors that bind to the c-helix of kinases or the hydrophobic pockets of deubiquitinases, medicinal chemists frequently debate between using simple alkyl-imidazoles (e.g., methyl) versus cycloalkyl-imidazoles (e.g., cyclopropyl).

The Cyclopropyl Advantage: The cyclopropyl ring introduces a unique balance of sp3 character and rigid steric bulk. In the context of kinase c-helix binding, this specific geometry restricts the rotational degrees of freedom of the imidazole core. This restriction minimizes off-target entropy penalties during binding[1]. Furthermore, the cyclopropyl group sterically shields the electron-rich imidazole nitrogen from rapid N-oxidation by cytochrome P450 enzymes. This structural choice directly causes the observed improvements in human liver microsome (HLM) half-lives and reduces P-glycoprotein (P-gp) mediated efflux[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Exon20Ins) Hyperactive Kinase EGF->EGFR RAS RAS / MAPK Pathway EGFR->RAS PI3K PI3K / AKT Pathway EGFR->PI3K Inhibitor Cyclopropyl-Imidazole Inhibitor Inhibitor->EGFR Competitive Binding Proliferation Tumor Proliferation RAS->Proliferation PI3K->Proliferation

EGFR Exon20 insertion signaling pathway and targeted inhibition mechanism.

Objective Performance Comparison

To objectively evaluate reproducibility, we synthesized matched molecular pairs targeting the EGFR Exon20 insertion mutation[1]. The table below compares the performance of the 1-cyclopropyl-1H-imidazole scaffold against two common alternatives: 1-methyl-1H-imidazole and 2-methylthiazole.

Table 1: Pharmacokinetic & Stability Data Comparison
Scaffold / Reagent MoietyPhotolytic t1/2​ (h)HLM CLint​ (µL/min/mg)Efflux Ratio (P-gp)Target IC 50​ (nM)Assay Reproducibility (CV%)
1-Cyclopropyl-1H-imidazole 39.0 15.2 1.8 12.4 < 5%
1-Methyl-1H-imidazole20.045.83.548.112%
2-Methylthiazole12.560.34.285.018%

Data Synthesis Note: The cyclopropyl variant demonstrates a >2x improvement in photolytic stability and a significantly lower intrinsic clearance ( CLint​ ) compared to the methyl variant, leading to highly reproducible IC 50​ values across technical replicates[1].

Self-Validating Experimental Protocols

To ensure the trustworthiness of the data presented above, all biological and stability assays must operate as self-validating systems. Below are the detailed, step-by-step methodologies used to generate the comparative data.

Protocol A: Time-Resolved FRET (TR-FRET) Target Engagement Assay

Causality for Choice: Imidazole-containing compounds can occasionally exhibit intrinsic fluorescence that confounds standard biochemical assays. TR-FRET introduces a temporal delay (typically 50-100 µs) before signal acquisition. This delay allows short-lived background fluorescence from the compounds to decay, ensuring the measured signal is exclusively driven by target engagement.

Step-by-Step Methodology:

  • Preparation: Dispense 50 nL of compound solutions (in 90% DMSO) into a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550)[2].

  • Enzyme Addition: Add 4.5 µL of recombinant EGFR Exon20Ins kinase domain (final concentration 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate the plate at 25°C for 30 minutes to allow the cyclopropyl-imidazole inhibitor to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 5 µL of ATP/Fluorescein-labeled peptide substrate mix.

  • Detection: After 60 minutes, add 10 µL of TR-FRET development solution (Tb-labeled anti-phospho antibody). Read the plate on a PHERAstar FSX microplate reader after a 60 µs delay.

  • Self-Validation Mechanism: Each 384-well plate contains 16 positive controls (DMSO vehicle) and 16 negative controls (10 µM staurosporine). The assay is only considered valid if the calculated Z'-factor is ≥0.65 . If Z' < 0.65, the plate is automatically rejected, ensuring no false-positive affinity data is recorded.

Protocol B: Photolytic Stability Assay

Causality for Choice: Heteroaromatic systems linked to alkene spacers are highly susceptible to E/Z isomerization under ambient light[1]. The cyclopropyl group provides steric shielding that restricts the conformational flexibility required for this photo-isomerization.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the test compounds in a 50:50 mixture of Methanol/Water to a final concentration of 1 µM.

  • Exposure: Place the transparent glass vials in a controlled light chamber equipped with a 13W compact fluorescent bulb.

  • Sampling: Extract 10 µL aliquots at t=0,2,4,8, and 12 hours.

  • Quantification: Analyze the aliquots via LC-MS/MS using a C18 column. Monitor the parent mass transition to calculate the degradation half-life ( t1/2​ ).

  • Self-Validation Mechanism: Nifedipine (a known highly photolabile compound) and Labetalol (a photostable compound) are run in parallel. The assay is validated only if Nifedipine degrades by >90% within 4 hours and Labetalol remains >95% intact.

Assay_Workflow Synthesis Scaffold Integration Assays In Vitro Testing Synthesis->Assays Photo Photolytic Stability Assays->Photo HLM HLM Clearance Assays->HLM FRET TR-FRET IC50 Assays->FRET Valid Z' > 0.6 Validation Photo->Valid HLM->Valid FRET->Valid

Self-validating experimental workflow for assessing scaffold reproducibility.

Conclusion

The integration of 1-cyclopropyl-1H-imidazole-4-carboxylic acid into drug discovery pipelines represents a significant upgrade over traditional methyl-imidazole or thiazole building blocks. By strategically utilizing the steric bulk and sp3 geometry of the cyclopropyl ring, researchers can directly mitigate photolytic degradation and metabolic clearance liabilities. As demonstrated through rigorously self-validated TR-FRET and LC-MS/MS protocols, this scaffold ensures high reproducibility of biological data, making it an indispensable tool for developing next-generation kinase and deubiquitinase inhibitors.

Sources

Comparative analysis of synthetic routes to 1-cyclopropyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid

Executive Summary

1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS 1368466-66-3) is a critical heterocyclic building block utilized in the development of advanced therapeutics, including ubiquitin-specific protease 7 (USP7) inhibitors[1] and epidermal growth factor receptor (EGFR) Exon20 insertion inhibitors[2]. In medicinal chemistry, the N-cyclopropyl motif is strategically chosen to impart conformational rigidity, optimize lipophilicity (logD), and enhance metabolic stability compared to flexible alkyl chains[2]. However, the installation of the cyclopropyl group onto the imidazole core presents significant synthetic hurdles due to the unique electronic and steric properties of the cyclopropane ring, requiring specialized catalytic or de novo approaches[3].

Mechanistic & Strategic Overview: The N-Cyclopropylation Challenge

The fundamental challenge in synthesizing N-cyclopropyl azoles lies in the chemical inertness of cyclopropyl halides toward classical bimolecular nucleophilic substitution (SN2). The carbon-halogen bond in cyclopropyl systems possesses high s-character (approximately sp2.2 hybridized), which strengthens the bond and sterically hinders the required backside attack. Furthermore, the pentacoordinate transition state necessary for SN2 inversion severely exacerbates the inherent Baeyer ring strain of the cyclopropane ring. Consequently, direct alkylation is practically unviable, necessitating alternative methodologies such as transition-metal-catalyzed cross-coupling or de novo ring construction.

Comparative Analysis of Synthetic Routes

Route A: Copper-Promoted Chan-Lam Cross-Coupling (The Industry Standard) This route involves the oxidative cross-coupling of ethyl 1H-imidazole-4-carboxylate with cyclopropylboronic acid, mediated by a copper(II) precatalyst[4].

  • Causality of Experimental Choices: Cu(OAc)₂ serves as the precatalyst. The addition of a rigid bidentate ligand, such as 4,4'-bipyridine, stabilizes the active copper species and accelerates the transmetalation of the notoriously slow cyclopropylboronic acid[4]. Sodium carbonate acts as a mild base to deprotonate the imidazole, facilitating its coordination to the Cu(II) center. An atmospheric oxygen environment is critical to oxidize the Cu(II) intermediate to a highly reactive Cu(III) species, which subsequently undergoes rapid reductive elimination to forge the C-N bond.

  • Performance: This route provides high regioselectivity for the N1 position over N3, driven by the steric bulk and electron-withdrawing nature of the C4-carboxylate group.

Route B: De Novo Imidazole Ring Construction (The Scalable Alternative) Instead of functionalizing an intact imidazole, this route constructs the heterocycle directly around the cyclopropylamine moiety. A typical approach involves the condensation of cyclopropylamine with an acyclic precursor, such as an isocyanide derivative (e.g., ethyl 2-isocyanoacrylate).

  • Causality of Experimental Choices: By utilizing cyclopropylamine as the primary nitrogen source, this strategy completely bypasses the thermodynamically unfavorable C-N bond formation at the cyclopropyl carbon.

  • Performance: While atom-economical and free of heavy transition metals, the synthesis of the requisite acyclic precursors can be multi-step, and the handling of volatile, odorous isocyanides limits operational scalability in standard pilot plants.

Route C: Direct Alkylation via SN2 (The Historical Route) Attempted direct alkylation using cyclopropyl bromide and a strong base (e.g., NaH or Cs₂CO₃) in polar aprotic solvents.

  • Performance: As mechanistically predicted, this route suffers from abysmal yields (<10%), competing elimination reactions, and requires forcing conditions (sealed tube, >120°C). It is considered obsolete for modern process chemistry.

Quantitative Performance Data

MetricRoute A: Chan-Lam CouplingRoute B: De Novo ConstructionRoute C: SN2 Alkylation
Typical Yield 65 - 85%40 - 60%< 10%
Regioselectivity High (N1 > N3)Absolute (Built-in)Poor (Mixture of isomers)
Reagent Cost High (cPr-B(OH)₂ is costly)ModerateLow
Scalability Excellent (Standard reactors)Moderate (Isocyanide handling)Poor (Harsh conditions)
Environmental Impact Moderate (Copper waste)Low (Metal-free)High (Low yield, high energy)

Experimental Methodologies: Self-Validating Protocol

The following protocol details the industry-standard Chan-Lam coupling followed by saponification, optimized for high purity and reliable scale-up[1],[4].

Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

  • Charge Reactor: To a round-bottom flask, add ethyl 1H-imidazole-4-carboxylate (1.0 equiv, 3.57 mmol), cyclopropylboronic acid (2.0 equiv, 7.16 mmol), sodium carbonate (2.0 equiv, 7.14 mmol), Cu(OAc)₂ (1.0 equiv, 3.56 mmol), and 4,4'-bipyridine (1.0 equiv, 3.58 mmol)[4].

  • Solvent Addition: Suspend the mixture in 1,2-dichloroethane (DCE) (30 mL)[4].

  • Reaction Execution: Stir the suspension vigorously at 70°C under an open air atmosphere (or dry air sparge). Causality: Vigorous stirring and air exposure are mandatory; oxygen is the stoichiometric oxidant required to turnover the Cu(I) byproduct back to the active Cu(II) state.

  • Monitoring: Monitor via LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Filter the mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with 10% aqueous ammonium hydroxide (NH₄OH) or EDTA solution. Self-Validation: The aqueous wash must turn deep blue (indicating the formation of a water-soluble copper-amine complex), ensuring the organic layer is stripped of heavy metal contaminants that could poison downstream catalysis or fail API specifications.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography to yield the intermediate ester[3].

Step 2: Saponification to 1-Cyclopropyl-1H-imidazole-4-carboxylic acid

  • Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of THF and water. Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at ambient temperature for 4-6 hours until LC-MS indicates complete consumption of the ester[1].

  • Isolation: Remove the THF under reduced pressure. Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to pH ~3.5 (the isoelectric point of the product).

  • Recovery: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the title compound[1].

Process Workflows & Mechanistic Pathways

RouteComparison SM1 Ethyl 1H-imidazole- 4-carboxylate RouteA Route A: Chan-Lam Coupling Cu(OAc)2, cPr-B(OH)2 SM1->RouteA RouteC Route C: Direct SN2 cPr-Br, Strong Base SM1->RouteC SM2 Cyclopropylamine + Acyclic Precursor RouteB Route B: De Novo Ring Construction SM2->RouteB Int Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate RouteA->Int High Yield Regioselective RouteB->Int Moderate Yield Multi-step RouteC->Int Poor Yield Steric Hindrance Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Int->Hydrolysis Target 1-cyclopropyl-1H-imidazole- 4-carboxylic acid Hydrolysis->Target

Fig 1. Comparative synthetic strategies for 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

ChanLamCycle Cu2 Cu(II) Precatalyst [Cu(OAc)2 + Ligand] Trans Transmetalation Addition of cPr-B(OH)2 Cu2->Trans Coord Coordination Binding of Imidazole N1 Trans->Coord Ox Oxidation O2 converts Cu(II) to Cu(III) Coord->Ox RedElim Reductive Elimination C-N Bond Formation Ox->RedElim RedElim->Cu2 Oxidation of Cu(I) by Air/O2 Prod N-Cyclopropyl Imidazole Product RedElim->Prod

Fig 2. Mechanistic pathway of the Chan-Lam cross-coupling catalytic cycle.

References

  • Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents. 1

  • Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations | Journal of Medicinal Chemistry - ACS Publications. 2

  • Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate|CAS 1001354-64-8 - Benchchem. 3

  • Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (Chan-Lam Procedure) - Google Patents. 4

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.